Product packaging for 3-(2-Chlorophenyl)isoxazol-5-amine(Cat. No.:CAS No. 27025-74-7)

3-(2-Chlorophenyl)isoxazol-5-amine

Número de catálogo: B1276273
Número CAS: 27025-74-7
Peso molecular: 194.62 g/mol
Clave InChI: VWFWYFUDDUOJFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3-(2-Chlorophenyl)isoxazol-5-amine is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B1276273 3-(2-Chlorophenyl)isoxazol-5-amine CAS No. 27025-74-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-(2-chlorophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFWYFUDDUOJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409730
Record name 3-(2-Chlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27025-74-7
Record name 3-(2-Chlorophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROPHENYL)-5-ISOXAZOLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 3-(2-Chlorophenyl)isoxazol-5-amine, a heterocyclic amine containing a substituted isoxazole ring. The isoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This document consolidates available data on the physicochemical properties of this compound and discusses the general biological significance of the broader isoxazole class. It is important to note that while the isoxazole moiety is associated with a wide range of pharmacological activities, specific biological data for this compound is not extensively available in the public domain, suggesting its primary role as a chemical intermediate in organic synthesis.

Chemical and Physical Properties

This compound is a small molecule with the molecular formula C₉H₇ClN₂O.[1][2][3] It is characterized by a 2-chlorophenyl group attached to the 3-position of an isoxazole ring, which also bears an amino group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇ClN₂O[1][2][3]
Molecular Weight 194.62 g/mol [1][4]
CAS Number 27025-74-7[1][4]
Appearance Light orange to yellow amorphous powder[1]
Melting Point 70-76 °C[1]
Purity ≥95-98% (by HPLC)[1][4]
Boiling Point (Predicted) 220.376 °C at 760 mmHg[3]
Density (Predicted) 1.227 g/cm³[3]
XLogP3 (Predicted) 3.15840[3]
Storage Conditions 0-8°C[1]

Synthesis and Characterization

The general approach for synthesizing 3-aryl-5-aminoisoxazoles often involves the following key transformations:

  • Formation of an α,β-unsaturated nitrile: Condensation of an aryl aldehyde (in this case, 2-chlorobenzaldehyde) with a compound containing an active methylene group, such as malononitrile.

  • Cyclization with hydroxylamine: Reaction of the resulting α,β-unsaturated nitrile with hydroxylamine, which leads to the formation of the 5-aminoisoxazole ring.

Figure 1: General Synthetic Workflow for 5-Aminoisoxazoles

G A Aryl Aldehyde (e.g., 2-Chlorobenzaldehyde) C α,β-Unsaturated Nitrile Intermediate A->C Condensation B Active Methylene Compound (e.g., Malononitrile) B->C E 3-Aryl-5-aminoisoxazole (e.g., this compound) C->E Cyclization D Hydroxylamine D->E

Caption: A generalized workflow for the synthesis of 3-aryl-5-aminoisoxazoles.

Characterization: The characterization of this compound would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the protons and carbons in the molecule, including the characteristic signals for the aromatic protons of the chlorophenyl group and the isoxazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amine group, C=N and C=C stretching vibrations of the isoxazole and aromatic rings, and the C-Cl stretch.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound.[1]

Biological Activity and Potential Applications

The isoxazole ring is a privileged scaffold in medicinal chemistry, and isoxazole-containing compounds have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] This diverse activity is attributed to the ability of the isoxazole ring to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets.

Despite the broad bioactivity of the isoxazole class, there is a notable lack of specific biological data for this compound in the scientific literature. Its primary documented application is as a versatile intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] For instance, it serves as a building block for the development of potential anti-inflammatory and analgesic agents.[2]

Given the absence of published studies on the specific biological targets or signaling pathways modulated by this compound, a diagram of a signaling pathway directly involving this compound cannot be provided at this time. Further research would be required to elucidate its pharmacological profile.

Safety and Handling

Based on available safety data, this compound is classified as acutely toxic if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical intermediate with established physicochemical properties. While the isoxazole core is of significant interest to medicinal chemists, the specific biological activity of this particular derivative remains largely unexplored in the public domain. Its value currently lies in its utility as a building block for the synthesis of novel compounds with potential therapeutic or agrochemical applications. Future research is needed to determine if this compound itself possesses any significant pharmacological properties.

References

An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 3-(2-chlorophenyl)isoxazol-5-amine. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to its structural motifs, which are common in pharmacologically active compounds. This document outlines a feasible synthetic route, detailed experimental protocols, and comprehensive characterization data based on established chemical principles and spectroscopic data from analogous compounds.

Synthesis

The synthesis of this compound can be achieved through a well-established pathway for the formation of 5-aminoisoxazoles: the condensation and cyclization of a β-ketonitrile with hydroxylamine. In this proposed synthesis, the key starting material is 3-(2-chlorophenyl)-3-oxopropanenitrile.

Proposed Synthetic Pathway

The synthesis is a one-pot reaction where 3-(2-chlorophenyl)-3-oxopropanenitrile reacts with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the hydrochloride and facilitates the condensation and subsequent intramolecular cyclization to form the desired this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-Chloroacetophenone 2-Chloroacetophenone Claisen_condensation Claisen Condensation 2-Chloroacetophenone->Claisen_condensation Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Claisen_condensation Hydroxylamine_HCl Hydroxylamine hydrochloride Cyclization Condensation & Cyclization Hydroxylamine_HCl->Cyclization Sodium_ethoxide Sodium ethoxide Sodium_ethoxide->Claisen_condensation Base Sodium_ethoxide->Cyclization Base Ethyl_2-chloro-benzoylacetate Ethyl 2-(2-chlorobenzoyl)acetate Claisen_condensation->Ethyl_2-chloro-benzoylacetate Ammonolysis Ammonolysis Ethyl_2-chloro-benzoylacetate->Ammonolysis 3-(2-chlorophenyl)-3-oxopropanenitrile 3-(2-chlorophenyl)-3-oxopropanenitrile Ammonolysis->3-(2-chlorophenyl)-3-oxopropanenitrile w/ NH3 3-(2-chlorophenyl)-3-oxopropanenitrile->Cyclization Final_Product This compound Cyclization->Final_Product G Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound Physical_Properties Melting Point Determination Pure_Compound->Physical_Properties Structural_Elucidation Spectroscopic Analysis Pure_Compound->Structural_Elucidation Data_Analysis Data Analysis and Structure Confirmation Physical_Properties->Data_Analysis H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS H_NMR->Data_Analysis C_NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

An In-depth Technical Guide to 5-Amino-3-(2-chlorophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 27025-74-7

This technical guide provides a comprehensive overview of 5-Amino-3-(2-chlorophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, potential synthesis routes, and the broader context of its potential biological activities based on related isoxazole derivatives.

Chemical and Physical Properties

5-Amino-3-(2-chlorophenyl)isoxazole is a solid, organic compound with the molecular formula C₉H₇ClN₂O. Its chemical structure features a five-membered isoxazole ring substituted with an amino group at the 5-position and a 2-chlorophenyl group at the 3-position. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Amino-3-(2-chlorophenyl)isoxazole

PropertyValue
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance Solid
CAS Number 27025-74-7

Note: Additional physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and would require experimental determination.

Synthesis and Characterization

Potential Synthetic Pathway

A likely synthetic route would involve the reaction of a substituted aromatic aldehyde (in this case, 2-chlorobenzaldehyde), a compound with an active methylene group (such as malononitrile), and hydroxylamine hydrochloride. The reaction is typically carried out in a suitable solvent like isopropyl alcohol and may be facilitated by a Lewis acid catalyst.[1]

The proposed reaction workflow is illustrated in the diagram below.

Synthesis_Workflow Potential Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde One-Pot Reaction One-Pot Reaction 2-Chlorobenzaldehyde->One-Pot Reaction Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile) Active Methylene Compound (e.g., Malononitrile)->One-Pot Reaction Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride->One-Pot Reaction Solvent (e.g., Isopropyl Alcohol) Solvent (e.g., Isopropyl Alcohol) Solvent (e.g., Isopropyl Alcohol)->One-Pot Reaction Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->One-Pot Reaction Reflux Reflux Reflux->One-Pot Reaction Workup Workup One-Pot Reaction->Workup Purification Purification Workup->Purification Product 5-Amino-3-(2-chlorophenyl)isoxazole Purification->Product

Caption: A potential one-pot synthesis workflow for 5-Amino-3-(2-chlorophenyl)isoxazole.

Experimental Protocol (General for related compounds)

Based on the synthesis of similar 5-amino-3-phenylisoxazole-4-carbonitriles, a general experimental protocol can be outlined[1]:

  • Reaction Setup: A mixture of the substituted aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride is dissolved in a suitable solvent (e.g., isopropyl alcohol) in a round-bottom flask.

  • Catalyst Addition: A Lewis acid catalyst, such as ceric ammonium sulfate, is gradually added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred vigorously at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is poured into cold water and neutralized with a sodium bicarbonate solution. The product is then extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.

Characterization

The characterization of the final product would involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

TechniquePurpose
¹H NMR & ¹³C NMR To determine the chemical structure and confirm the arrangement of protons and carbon atoms.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule.
Elemental Analysis To determine the percentage composition of elements (C, H, N).
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.

Biological and Pharmacological Context

While specific biological data for 5-Amino-3-(2-chlorophenyl)isoxazole is scarce in the public domain, the broader class of isoxazole derivatives has been extensively investigated for a range of pharmacological activities.

Potential as Anticancer Agents

Numerous studies have highlighted the potential of isoxazole-containing compounds as anticancer agents. The isoxazole scaffold is a component of various molecules that have demonstrated cytotoxic activity against several cancer cell lines. The biological action of these compounds is often attributed to their ability to interact with various cellular targets.

Potential as Anti-inflammatory Agents

The isoxazole ring is a key structural feature in several known anti-inflammatory drugs. Research on various isoxazole derivatives has demonstrated their potential to modulate inflammatory pathways. For instance, certain derivatives have been shown to affect the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2]

Potential as Immunomodulatory Agents

Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to possess immunomodulatory properties, with some compounds exhibiting stimulatory or inhibitory effects on lymphocyte proliferation.[2] This suggests that 5-Amino-3-(2-chlorophenyl)isoxazole could potentially interact with components of the immune system.

The potential mechanism of action for isoxazole derivatives in inflammatory and immune responses can be visualized as a simplified signaling pathway.

Signaling_Pathway Potential Signaling Pathway Modulation Stimulus Stimulus Cell_Surface_Receptor Cell Surface Receptor Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade Cell_Surface_Receptor->Signaling_Cascade Transcription_Factor_Activation Transcription Factor Activation (e.g., NF-κB) Signaling_Cascade->Transcription_Factor_Activation Gene_Expression Gene Expression Transcription_Factor_Activation->Gene_Expression Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Gene_Expression->Pro_inflammatory_Mediators Isoxazole_Derivative 5-Amino-3-(2-chlorophenyl)isoxazole Isoxazole_Derivative->Signaling_Cascade Potential Inhibition

Caption: A simplified diagram of potential anti-inflammatory signaling pathway modulation.

Future Research Directions

5-Amino-3-(2-chlorophenyl)isoxazole represents a chemical entity with potential for further investigation in drug discovery. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive characterization data.

  • In Vitro Biological Screening: Systematic evaluation of its cytotoxic effects against a panel of cancer cell lines and its anti-inflammatory activity in relevant cellular assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which it exerts any observed biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of different structural features to its biological activity.

This technical guide serves as a foundational resource for researchers interested in 5-Amino-3-(2-chlorophenyl)isoxazole. While specific experimental data on this compound is limited, the information on related isoxazoles provides a strong rationale for its further exploration as a potential therapeutic agent.

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated physicochemical properties and the established methodologies for determining the solubility and stability of 3-(2-Chlorophenyl)isoxazol-5-amine. Due to the limited availability of specific experimental data in the public domain for this compound, the quantitative data presented herein is illustrative and should be considered hypothetical. Researchers are advised to conduct empirical studies to ascertain the precise values for their specific applications.

Introduction

This compound is a heterocyclic compound featuring an isoxazole core, a functional class of molecules with significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is present in numerous biologically active compounds, demonstrating a wide range of therapeutic activities. The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical performance, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

This technical guide aims to provide a detailed framework for understanding and evaluating the solubility and stability of this compound. It outlines standard experimental protocols, presents illustrative data, and visualizes key workflows to aid researchers and drug development professionals in their investigations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[Chem-Impex][1]
Molecular Weight 194.62 g/mol [Chem-Impex][1]
Appearance Light orange to yellow amorphous powder[Chem-Impex][2]
Melting Point 70-76 °C[Chem-Impex][2]
Boiling Point (Predicted) 220.376 °C at 760 mmHg[Echemi][1]
Density (Predicted) 1.227 g/cm³[Echemi][1]
XLogP3 (Predicted) 2.3 - 3.1584[PubChemLite][3], [Echemi][1]
CAS Number 27025-74-7[Chem-Impex][2], [CymitQuimica][4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. The isoxazole ring, with its nitrogen and oxygen atoms, imparts a degree of polarity to the molecule, suggesting potential solubility in polar solvents.[5] However, the presence of the chlorophenyl group contributes to its lipophilicity, which may enhance solubility in non-polar organic solvents.[5]

3.1. Illustrative Aqueous Solubility

The aqueous solubility of a compound is often pH-dependent, especially for molecules with ionizable groups like the amine functionality in this compound. Table 2 provides a hypothetical representation of its aqueous solubility at different pH values.

Table 2: Illustrative Aqueous Solubility of this compound

pHSolubility (µg/mL)Method
2.0 (Simulated Gastric Fluid) 150Shake-Flask Method
4.5 (Acetate Buffer) 85Shake-Flask Method
6.8 (Simulated Intestinal Fluid) 50Shake-Flask Method
7.4 (Phosphate Buffered Saline) 45Shake-Flask Method

3.2. Illustrative Solubility in Organic Solvents

The solubility in various organic solvents is critical for formulation development, purification, and analytical method development. Table 3 presents hypothetical solubility data in common organic solvents.

Table 3: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility (mg/mL)
Methanol > 50
Ethanol > 30
Dimethyl Sulfoxide (DMSO) > 100
Acetonitrile 15
Dichloromethane 25
Acetone 20
Ethyl Acetate 10
Hexane < 1

Stability Profile

Understanding the chemical stability of this compound is essential for determining its shelf-life, storage conditions, and identifying potential degradation products. Stability studies are typically conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

4.1. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[6] Table 4 summarizes the conditions for forced degradation studies and the expected (hypothetical) degradation.

Table 4: Illustrative Forced Degradation Study of this compound

Stress ConditionReagent/ConditionDurationHypothetical Degradation (%)
Acid Hydrolysis 0.1 M HCl24 hours15
Base Hydrolysis 0.1 M NaOH8 hours25
Oxidative 3% H₂O₂24 hours10
Thermal 80°C48 hours5
Photolytic ICH Q1B compliant light exposure7 days8

Note: Degradation percentage is illustrative and would be determined by a validated stability-indicating analytical method, such as HPLC.

Experimental Protocols

5.1. Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a standard procedure for determining the kinetic solubility of a compound.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Solutions: Add an appropriate volume of the stock solution to different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to achieve a final concentration of 200 µM.

  • Equilibration: Shake the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the samples to pellet any undissolved solid.

  • Quantification: Analyze the supernatant by a validated analytical method, such as UV-Vis spectroscopy or HPLC, to determine the concentration of the dissolved compound.

5.2. Stability Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

  • Column Selection: A reversed-phase C18 column is typically a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be optimized for the best separation.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., 220 nm and 240 nm) is a common approach.[7]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

5.3. Forced Degradation Protocol

This protocol describes the conditions for conducting forced degradation studies.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal stress). For photostability, the solid compound and a solution are exposed to light.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Oxidation: Keep the solution at room temperature.

    • Thermal: Heat the solution and solid sample at a high temperature (e.g., 80°C).

    • Photolytic: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.

Visualizations

6.1. Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_test Prepare Test Solutions (in aqueous buffers) prep_stock->prep_test equilibration Equilibration (Shake at 25°C for 24h) prep_test->equilibration separation Separation (Centrifugation) equilibration->separation quantification Quantification of Supernatant (HPLC or UV-Vis) separation->quantification

Caption: Workflow for kinetic solubility determination.

6.2. Logical Flow for Stability Indicating Method Development

G start Start: Need for Stability Data forced_deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop HPLC Method (Column, Mobile Phase, Detection) forced_deg->method_dev specificity Check for Specificity (Resolution of parent and degradants) method_dev->specificity specificity->method_dev Unsuccessful validation Validate Method (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) specificity->validation Successful application Apply Method to Formal Stability Studies validation->application

Caption: Development of a stability-indicating HPLC method.

6.3. Signaling Pathway of Potential Isoxazole Activity (Illustrative)

As specific signaling pathways for this compound are not defined, the following diagram illustrates a generic pathway where an isoxazole-containing compound might act as an inhibitor of a kinase signaling cascade, a common mechanism for such molecules.

G receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation isoxazole This compound isoxazole->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

The Dawn of a Scaffold: A Technical Guide to the Discovery and History of 3-Aryl-5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of 3-aryl-5-aminoisoxazoles, from their foundational chemical principles to their emergence as a scaffold of significant interest in medicinal chemistry. We delve into the historical context of their discovery, detail key synthetic methodologies, and illuminate their biological significance, particularly as promising antitubulin agents.

A Historical Perspective: From Isoxazole's Genesis to a Privileged Scaffold

The story of 3-aryl-5-aminoisoxazoles is intrinsically linked to the broader history of isoxazole chemistry. The pioneering work of German chemist Ludwig Claisen in the late 19th and early 20th centuries laid the groundwork for the synthesis of the isoxazole ring. His seminal work, including the famed Claisen condensation and the first synthesis of the parent isoxazole in 1903, opened the door for the exploration of this versatile heterocycle.

While early research focused on the fundamental reactivity and synthesis of the isoxazole core, the specific subclass of 3-aryl-5-aminoisoxazoles emerged later as synthetic methodologies became more sophisticated. An early example of the synthesis of a related compound, 3-amino-5-phenylisoxazole, can be found in a 1969 patent, which described its preparation from phenylpropiolonitrile and hydroxylamine[1]. A 1984 research article further detailed the synthesis of both 3-amino-5-phenylisoxazole and its 5-amino-3-phenyl isomer from the same precursor, highlighting the influence of reaction conditions on regioselectivity[2]. These early reports hinted at the synthetic accessibility of this scaffold, paving the way for its future investigation in various fields, most notably in the development of novel therapeutics.

The Art of Synthesis: Key Methodologies for 3-Aryl-5-Aminoisoxazoles

The construction of the 3-aryl-5-aminoisoxazole core can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Below, we detail some of the most pivotal and widely employed experimental protocols.

Synthesis from β-Ketonitriles

A prevalent and versatile method for the synthesis of 5-aminoisoxazoles involves the condensation of β-ketonitriles with hydroxylamine. The regioselectivity of this reaction is highly dependent on the pH and temperature of the reaction medium[3].

Synthesis of 3-Aryl-5-Aminoisoxazoles from β-Ketonitriles A Aryl Methyl Ketone C β-Ketonitrile A->C + NaH, then B B Ethyl Cyanoacetate E 3-Aryl-5-Aminoisoxazole C->E + D, NaOH, H2O, 100°C D Hydroxylamine Hydrochloride

General workflow for the synthesis from β-ketonitriles.

Experimental Protocol: Synthesis of 5-Amino-3-(4-methoxyphenyl)isoxazole

To a stirred solution of the corresponding β-ketonitrile (10.14 mmol) and sodium hydroxide (20.80 mmol) in water (20 mL), hydroxylamine hydrochloride (11.16 mmol) is added. The resulting mixture is heated at 100°C for 3 hours. After cooling to room temperature, the precipitated product is filtered, washed with water, and dried under vacuum to yield the title compound. If no precipitation occurs, the mixture is diluted with ethyl acetate, and the organic layer is separated. The aqueous layer is further extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

Starting MaterialProductYieldReference
2-cyano-1-(4-methoxyphenyl)ethan-1-one5-amino-3-(4-methoxyphenyl)isoxazole78%[4]
Synthesis from Thiocarbamoylcyanoacetates

Another effective method involves the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine. This approach provides a direct route to 5-aminoisoxazoles with an arylamino substituent at the 3-position[5].

Synthesis from Thiocarbamoylcyanoacetates A Aryl Isothiocyanate C Ethyl Arylthiocarbamoyl-cyanoacetate A->C + B in Ethanol B Sodium Ethylcyanoacetate E 5-Amino-3-(arylamino)isoxazole C->E + D in Ethanol (reflux) D Hydroxylamine

General workflow for the synthesis from thiocarbamoylcyanoacetates.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates

A mixture of the appropriate ethyl arylthiocarbamoyl-cyanoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and ammonium acetate (0.250 g) in ethanol is refluxed for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is washed with water to afford the crude product, which can be further purified by recrystallization.

Aryl GroupProductYieldReference
PhenylEthyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate90%[6]
4-BromophenylEthyl 5-amino-3-((4-bromophenyl)amino)isoxazole-4-carboxylate88%[6]
4-MethylphenylEthyl 5-amino-3-((4-methylphenyl)amino)isoxazole-4-carboxylate77%[6]

Biological Significance: Potent Antitubulin Agents

A significant driver for the continued interest in 3-aryl-5-aminoisoxazoles is their promising biological activity, particularly as antitubulin agents. These compounds have been shown to inhibit the polymerization of tubulin, a crucial protein for the formation of microtubules. Microtubules are dynamic structures that form the cellular cytoskeleton and are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape[7].

By disrupting microtubule dynamics, 3-aryl-5-aminoisoxazoles can arrest the cell cycle in the G2/M phase, leading to programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells. This mechanism of action is shared by several clinically successful anticancer drugs[8].

Signaling Pathway of Microtubule Disruption-Induced Apoptosis

The inhibition of tubulin polymerization by 3-aryl-5-aminoisoxazoles triggers a cascade of signaling events that culminate in apoptosis. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This arrest is primarily mediated by the cyclin B1/CDK1 complex[9].

Prolonged mitotic arrest can lead to the activation of the intrinsic apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The balance between these proteins determines the cell's fate[4][10]. Disruption of microtubules can lead to the phosphorylation and inactivation of Bcl-2, tipping the balance towards apoptosis[11]. This results in the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis. Key caspases involved include the initiator caspase-9 and the effector caspase-3[4][8].

Signaling Pathway of 3-Aryl-5-Aminoisoxazole Induced Apoptosis cluster_0 Cellular Effects cluster_1 Cell Cycle Arrest cluster_2 Apoptosis Induction A 3-Aryl-5-Aminoisoxazole B Tubulin Polymerization Inhibition A->B C Microtubule Disruption B->C D Spindle Assembly Checkpoint Activation C->D E Cyclin B1/CDK1 Complex Activation D->E F G2/M Phase Arrest E->F G Bcl-2 Phosphorylation (Inactivation) F->G H Bax Activation F->H I Mitochondrial Outer Membrane Permeabilization G->I H->I J Cytochrome c Release I->J K Caspase-9 Activation J->K L Caspase-3 Activation K->L M Apoptosis L->M

Simplified signaling pathway of apoptosis induced by microtubule disruption.

Conclusion and Future Directions

The 3-aryl-5-aminoisoxazole scaffold has traversed a significant path from its conceptual origins in classical heterocyclic chemistry to its current status as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its potent and relevant biological activity as an antitubulin agent, ensures its continued exploration in the quest for novel therapeutics.

Future research will likely focus on the development of more efficient and regioselective synthetic methods, the expansion of the chemical space around this core to fine-tune its pharmacological properties, and a deeper understanding of its interactions with tubulin and other potential biological targets. The journey of the 3-aryl-5-aminoisoxazole is far from over, and it holds the promise of contributing to the next generation of anticancer agents and other valuable pharmaceuticals.

References

The Versatile Building Block: A Technical Guide to 3-(2-Chlorophenyl)isoxazol-5-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds. Among the numerous isoxazole-containing building blocks, 3-(2-chlorophenyl)isoxazol-5-amine stands out as a versatile intermediate for the synthesis of novel molecular entities with potential therapeutic applications. Its unique structural features, combining an aromatic chloro-substituted phenyl ring and a reactive amino group on the isoxazole core, offer multiple avenues for chemical modification and the introduction of diverse functionalities. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data presented for ease of reference.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 27025-74-7[1]
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
Appearance Light orange to yellow amorphous powder[2]
Melting Point 70-76 °C[2]
Boiling Point 220.376 °C at 760 mmHg[1]
Density 1.227 g/cm³[1]
XLogP3 3.158[1]
Purity (by HPLC) ≥ 98%[2]

Synthesis of this compound

Experimental Protocol: A Plausible Synthesis

This protocol is adapted from the general synthesis of 3-aryl-5-aminoisoxazoles.

Step 1: Synthesis of 2-Chlorobenzoylacetonitrile

A detailed protocol for this precursor is not provided here but it can be synthesized via the condensation of ethyl 2-chloroacetate with 2-chloroacetonitrile.

Step 2: Cyclization to form this compound

  • To a stirred solution of 2-chlorobenzoylacetonitrile (1 equivalent) and sodium hydroxide (2 equivalents) in water, add hydroxylamine hydrochloride (1.1 equivalents).

  • Heat the resulting mixture at 100 °C for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with water, and dry under vacuum to yield this compound.

  • If no precipitate forms, dilute the mixture with ethyl acetate and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.

Applications in Organic Synthesis: A Building Block for Bioactive Molecules

The primary utility of this compound lies in the reactivity of its amino group, which serves as a handle for the introduction of various substituents and the construction of more complex molecular architectures. Key reactions include acylation to form amides and reactions with isocyanates to generate ureas. These functional groups are prevalent in a vast number of biologically active molecules.

Synthesis of Amide Derivatives

The amino group of this compound can be readily acylated with acyl chlorides or carboxylic acids (in the presence of a coupling agent) to furnish the corresponding amide derivatives. These amides are of significant interest as they can act as mimics of peptide bonds and participate in hydrogen bonding interactions with biological targets.

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(3-(2-chlorophenyl)isoxazol-5-yl)amide.

A variety of amide derivatives can be synthesized using this general procedure, leading to compounds with potential applications in drug discovery. For instance, isoxazole carboxamides have been investigated for their antimicrobial and anti-inflammatory effects.[3]

Synthesis of Urea Derivatives

The reaction of this compound with isocyanates provides a straightforward route to N,N'-disubstituted ureas. The urea moiety is a critical pharmacophore found in numerous approved drugs, known for its ability to form strong hydrogen bonds with protein targets.

  • To a stirred solution of this compound (1 equivalent) in a suitable solvent such as acetone or THF, add the desired isocyanate (1 equivalent).

  • Maintain the reaction at room temperature and stir for 3-4 hours, monitoring by TLC.

  • If a precipitate forms, filter the product, wash with the reaction solvent, and dry to obtain the pure urea derivative.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

This reaction allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Logical Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for the synthesis of amide and urea derivatives from this compound.

G start This compound acyl_chloride Acyl Chloride (R-COCl) or Carboxylic Acid (R-COOH) + Coupling Agent start->acyl_chloride Acylation isocyanate Isocyanate (R-NCO) start->isocyanate Urea Formation amide N-(3-(2-Chlorophenyl)isoxazol-5-yl)amide acyl_chloride->amide urea N-(3-(2-Chlorophenyl)isoxazol-5-yl)-N'-R-urea isocyanate->urea

Caption: Synthetic routes from this compound.

Biological Relevance and Potential Signaling Pathways

While specific biological targets for derivatives of this compound are not extensively documented in the public domain, the broader isoxazole class of compounds is known to interact with a variety of biological targets. Isoxazole-containing molecules have been developed as inhibitors of enzymes such as kinases and as modulators of receptors. For example, some isoxazole derivatives have shown inhibitory activity against histone deacetylases (HDACs), which are key regulators of gene expression and are important targets in cancer therapy.[4]

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an HDAC inhibitor, leading to downstream cellular effects.

G drug Isoxazole Derivative (HDAC Inhibitor) hdac HDAC drug->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Increased Histone Acetylation histones->acetylation chromatin Chromatin Relaxation acetylation->chromatin transcription Gene Transcription (e.g., Tumor Suppressors) chromatin->transcription apoptosis Apoptosis transcription->apoptosis

Caption: Hypothetical signaling pathway of an isoxazole HDAC inhibitor.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its accessible synthesis and the reactivity of its amino group allow for the straightforward creation of diverse libraries of amide and urea derivatives. Further exploration of the chemical space around this scaffold is warranted to uncover new bioactive molecules that could address unmet medical needs. This guide provides a foundational understanding for researchers to leverage the synthetic potential of this important intermediate.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-(2-Chlorophenyl)isoxazol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure is featured in a variety of compounds investigated for therapeutic applications. This document provides a detailed, four-step protocol for the synthesis of this compound, starting from 2-chlorobenzaldehyde. The synthetic strategy involves an initial oxidation of the aldehyde to a carboxylic acid, followed by esterification. The resulting ester undergoes a Claisen condensation with acetonitrile to form a key β-ketonitrile intermediate, which is subsequently cyclized with hydroxylamine to yield the target 5-aminoisoxazole.

Overall Synthetic Pathway

The synthesis proceeds through four distinct stages, transforming the starting aldehyde into the final heterocyclic amine.

G A 2-Chlorobenzaldehyde B Step 1: Oxidation (KMnO4, Base) A->B C 2-Chlorobenzoic Acid B->C D Step 2: Esterification (CH3OH, H2SO4) C->D E Methyl 2-Chlorobenzoate D->E F Step 3: Condensation (CH3CN, NaOCH3) E->F G 3-(2-Chlorophenyl)-3- oxopropanenitrile F->G H Step 4: Cyclization (NH2OH·HCl, Base) G->H I This compound H->I

Figure 1: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Oxidation of 2-Chlorobenzaldehyde to 2-Chlorobenzoic Acid

This protocol describes the oxidation of an aromatic aldehyde to the corresponding carboxylic acid using potassium permanganate.

Materials:

  • 2-Chlorobenzaldehyde

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sodium Bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzaldehyde (1.0 eq) in a suitable solvent like toluene or prepare an aqueous suspension.

  • In a separate beaker, prepare a solution of potassium permanganate (approx. 2.0 eq) in water.

  • Slowly add the KMnO₄ solution to the stirring aldehyde solution. The reaction is exothermic; maintain the temperature at 40-50°C using a water bath.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate by vacuum filtration. Wash the filter cake with a small amount of hot water.

  • To the clear filtrate, add a saturated solution of sodium bisulfite portion-wise until any remaining brown or purple color is gone.

  • Cool the solution in an ice-water bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl.

  • A white precipitate of 2-chlorobenzoic acid will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 2: Esterification of 2-Chlorobenzoic Acid to Methyl 2-Chlorobenzoate

This protocol details the Fischer esterification of the carboxylic acid using methanol with an acid catalyst.

Materials:

  • 2-Chlorobenzoic Acid

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Place 2-chlorobenzoic acid (1.0 eq) and an excess of methanol (approx. 10-15 eq) in a round-bottomed flask.[1]

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.[1]

  • Attach a reflux condenser and heat the mixture at reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • After cooling, transfer the mixture to a separatory funnel containing deionized water. Extract the product into dichloromethane (3 x volumes).[1]

  • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 2-chlorobenzoate as an oil.[1] The product can be purified by vacuum distillation if necessary.

Step 3: Synthesis of 3-(2-Chlorophenyl)-3-oxopropanenitrile

This protocol describes the Claisen condensation of the methyl ester with acetonitrile to form the β-ketonitrile intermediate.

Materials:

  • Methyl 2-Chlorobenzoate

  • Acetonitrile (CH₃CN)

  • Sodium Methoxide (NaOCH₃) or other strong base (e.g., NaH, LiHMDS)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • 2M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium methoxide (1.5-2.0 eq) in anhydrous THF.

  • Add acetonitrile (approx. 1.5 eq) to the suspension.

  • Add a solution of methyl 2-chlorobenzoate (1.0 eq) in anhydrous THF dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux for 3-5 hours. The formation of a precipitate may be observed.

  • Cool the reaction to room temperature and then quench by pouring it into a beaker of ice.

  • Acidify the aqueous mixture with 2M HCl until the pH is ~5-6, then extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain 3-(2-chlorophenyl)-3-oxopropanenitrile.

Step 4: Cyclization to this compound

This protocol details the final ring-closing step to form the target 5-aminoisoxazole. The regioselectivity is controlled by pH and temperature.

Materials:

  • 3-(2-Chlorophenyl)-3-oxopropanenitrile

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • Sodium Acetate (NaOAc) or another suitable base (e.g., NaHCO₃, K₂CO₃)

  • Ethanol

  • Deionized Water

Procedure:

  • To a solution of 3-(2-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2-1.5 eq).

  • Add a base such as sodium acetate or potassium carbonate (2.0-3.0 eq) to the mixture. The goal is to maintain a pH > 8 to favor the formation of the 5-amino isomer.

  • Heat the reaction mixture to reflux (approx. 80-100°C) for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • A precipitate of the crude product should form. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary

The following tables summarize the key parameters and expected outcomes for each step of the synthesis.

Table 1: Reactant and Product Information

StepStarting MaterialM.W. ( g/mol )Final ProductM.W. ( g/mol )Appearance
12-Chlorobenzaldehyde140.572-Chlorobenzoic Acid156.57White Solid
22-Chlorobenzoic Acid156.57Methyl 2-Chlorobenzoate170.60Colorless Oil[2]
3Methyl 2-Chlorobenzoate170.603-(2-Chlorophenyl)-3-oxopropanenitrile179.60Yellow/White Solid
43-(2-Chlorophenyl)-3-oxopropanenitrile179.60This compound194.62Light Orange/Yellow Powder[3]

Table 2: Reaction Conditions and Expected Yields

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1KMnO₄, NaOHWater/Toluene40 - 1002 - 4>90[4]
2CH₃OH, H₂SO₄ (cat.)MethanolReflux (~65)3 - 485 - 95
3CH₃CN, NaOCH₃THFReflux (~66)3 - 560 - 75
4NH₂OH·HCl, Base (pH > 8)EthanolReflux (~80-100)6 - 1270 - 85

Key Reaction Logic: Regioselectivity of Cyclization

The reaction of a β-ketonitrile with hydroxylamine can potentially yield two different isomers: a 3-aminoisoxazole or a 5-aminoisoxazole. The outcome is highly dependent on the reaction pH, which dictates the initial site of nucleophilic attack.

G cluster_0 Reaction Conditions cluster_1 Mechanism cluster_2 Product cond_acid Acidic / Neutral (pH < 8) attack_nitrile Attack at Nitrile Carbon cond_acid->attack_nitrile Favors cond_base Basic (pH > 8) attack_keto Attack at Ketone Carbon cond_base->attack_keto Favors prod_3amino 3-Aminoisoxazole (Undesired Product) attack_nitrile->prod_3amino Leads to prod_5amino 5-Aminoisoxazole (Desired Product) attack_keto->prod_5amino Leads to

Figure 2: Logical diagram showing the influence of pH on the regioselective synthesis of amino-isoxazoles.

References

One-Pot Synthesis of 3-Aryl-5-Aminoisoxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of 3-aryl-5-aminoisoxazoles, a privileged scaffold in medicinal chemistry. Two primary, efficient, and regioselective methods are presented, offering versatile routes to this important class of heterocyclic compounds.

Introduction

The 3-aryl-5-aminoisoxazole moiety is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties. Traditional multi-step syntheses of these molecules can be time-consuming and often result in lower overall yields. The one-pot methodologies detailed herein provide a streamlined and efficient alternative, minimizing purification steps and improving overall synthetic efficiency. These protocols are designed to be accessible to researchers in organic synthesis and drug discovery.

Method 1: Regioselective Synthesis from Enaminones

This method achieves a highly regioselective synthesis of 5-arylaminoisoxazoles by leveraging the base-mediated cyclization of enaminones with hydroxylamine. The use of a phase-transfer catalyst is crucial for the high regioselectivity towards the desired 5-amino isomer.[1][2]

Experimental Workflow

Workflow for Synthesis of 3-Aryl-5-Aminoisoxazoles from Enaminones start Start enaminone Enaminone start->enaminone reaction Reaction Mixture in Water enaminone->reaction reagents Aqueous Hydroxylamine KOH, TBAB reagents->reaction reflux Reflux reaction->reflux workup Work-up and Purification reflux->workup product 3-Aryl-5-Aminoisoxazole workup->product end End product->end Workflow for Synthesis of 3-Aryl-5-Aminoisoxazoles from Aryl Isothiocyanates cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization isothiocyanate Aryl Isothiocyanate intermediate_formation Stir at Room Temperature isothiocyanate->intermediate_formation cyanoacetate Sodium Ethylcyanoacetate in Ethanol cyanoacetate->intermediate_formation intermediate Ethyl Arylthiocarbamoylcyanoacetate intermediate_formation->intermediate hydroxylamine Hydroxylamine intermediate->hydroxylamine cyclization Reflux in Aqueous Ethanol hydroxylamine->cyclization product 3-Aryl-5-Aminoisoxazole cyclization->product end End product->end start Start start->isothiocyanate

References

Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the regioselective synthesis of 5-aminoisoxazoles utilizing a [3+2] cycloaddition reaction between nitrile oxides and α-cyanoenamines. This one-pot procedure is highly efficient, offering good to excellent yields and demonstrating high regioselectivity.

Introduction

5-Aminoisoxazoles are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2] The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, represents a powerful and convergent approach to constructing the isoxazole ring system. The specific reaction between in situ generated nitrile oxides and α-cyanoenamines proceeds with high regioselectivity to afford the desired 5-aminoisoxazole scaffold.[1][2] This method is advantageous as the intermediate isoxazolines spontaneously eliminate hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole product directly.[1]

Reaction Principle

The core of this synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) with an α-cyanoenamine (the dipolarophile). The nitrile oxides are typically generated in situ from precursors like hydroxamoyl chlorides or primary nitroalkanes to avoid their dimerization. The α-cyanoenamines act as synthetic equivalents of aminoacetylenes.[1] The reaction is highly regioselective, consistently yielding the 5-amino-substituted regioisomer.[1]

Experimental Protocols

This section details the synthesis of the necessary precursors (α-cyanoenamines) and the subsequent cycloaddition reaction to form the target 5-aminoisoxazoles.

Protocol 1: Synthesis of α-Cyanoenamines

α-Cyanoenamines are key starting materials and can be prepared from α-chloroacetaldehyde and a secondary amine.[1][2]

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium cyanide (KCN)

  • Triethylamine (TEA)

  • Diethyl ether

  • Cyclohexane

Procedure for 1-Morpholinoacrylonitrile Synthesis:

  • In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

  • Follow with the dropwise addition of triethylamine.

  • A solid will form. Filter the solid and recrystallize it from cyclohexane to yield the pure product.[1][2]

Protocol 2: [3+2] Cycloaddition for 5-Aminoisoxazole Synthesis

The cycloaddition is a one-pot procedure performed in toluene. The key variable is the method used to generate the nitrile oxide in situ. Three primary methods are presented below.[1][2]

General Materials:

  • α-Cyanoenamine (from Protocol 1)

  • Toluene

  • Triethylamine (TEA)

Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides

This method involves the dehydrohalogenation of a chloroxime using a base.[1][2]

Reactants:

  • Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

Procedure:

  • Dissolve the α-cyanoenamine and the hydroxamoyl chloride in toluene in a round-bottom flask.

  • Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion (monitored by TLC), proceed with standard aqueous workup and purification, typically by column chromatography or recrystallization.

Method B: Nitrile Oxide Generation via the Mukaiyama Method

This method generates nitrile oxides from primary nitroalkanes using phenylisocyanate and triethylamine.[1][2]

Reactants:

  • Primary nitroalkane (e.g., nitroethane)

  • Phenylisocyanate

Procedure:

  • Dissolve the α-cyanoenamine and the primary nitroalkane in toluene.

  • Add phenylisocyanate and triethylamine to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Workup and purify the product as described in Method A.

Method C: Nitrile Oxide Generation from Nitromethane

This is a specific case for generating formonitrile oxide. The reaction conditions are more forcing.[1][2]

Reactants:

  • Nitromethane

  • Phenylisocyanate

Procedure:

  • Combine the α-cyanoenamine, nitromethane, phenylisocyanate, and triethylamine in toluene.

  • Stir the mixture at room temperature for 12 hours.

  • After the initial stirring period, heat the mixture to reflux and maintain it overnight.[1][2]

  • Cool the reaction mixture, then proceed with workup and purification.

Experimental Workflow

The logical flow of the synthesis, from precursor preparation to the final product, is illustrated below.

G cluster_precursors Precursor Synthesis cluster_cycloaddition [3+2] Cycloaddition (One-Pot) chloroacetaldehyde Chloroacetaldehyde cyanoenamine α-Cyanoenamine chloroacetaldehyde->cyanoenamine sec_amine Secondary Amine (e.g., Morpholine) sec_amine->cyanoenamine kcn KCN / TEA kcn->cyanoenamine 2h, RT cycloaddition 1,3-Dipolar Cycloaddition + HCN Elimination cyanoenamine->cycloaddition nitrile_oxide_precursor Nitrile Oxide Precursor (Hydroxamoyl Chloride, Nitroalkane) nitrile_oxide_precursor->cycloaddition base Base (TEA) & Phenylisocyanate (if needed) base->cycloaddition Toluene, RT to Reflux aminoisoxazole 5-Aminoisoxazole cycloaddition->aminoisoxazole

Caption: General workflow for the one-pot synthesis of 5-aminoisoxazoles.

Data Presentation

The efficiency of the [3+2] cycloaddition is dependent on the method used for nitrile oxide generation. The yields for a selection of synthesized 5-aminoisoxazoles are summarized below.[1][2]

EntryNitrile Oxide Precursorα-CyanoenamineGeneration MethodConditionsYield (%)
1p-Cl-Ph-C(Cl)=NOH1-MorpholinoacrylonitrileAToluene, RT, overnight95
2p-Cl-Ph-C(Cl)=NOH1-PiperidinoacrylonitrileAToluene, RT, overnight90
3p-Cl-Ph-C(Cl)=NOH1-(N-Me)-piperazinoacrylonitrileAToluene, RT, overnight70
4Nitroethane1-MorpholinoacrylonitrileBToluene, RT, overnight85
5Nitroethane1-PiperidinoacrylonitrileBToluene, RT, overnight80
6Nitroethane1-(N-Me)-piperazinoacrylonitrileBToluene, RT, overnight75
7Nitromethane1-MorpholinoacrylonitrileCToluene, RT (12h) then Reflux65
8Nitromethane1-PiperidinoacrylonitrileCToluene, RT (12h) then Reflux60
9Nitromethane1-(N-Me)-piperazinoacrylonitrileCToluene, RT (12h) then Reflux58

Signaling Pathways and Logical Relationships

The mechanism involves the in situ formation of the nitrile oxide, which then undergoes a concerted [3+2] cycloaddition with the enamine. This is followed by a spontaneous elimination step.

G cluster_generation Nitrile Oxide Generation cluster_reaction Cycloaddition & Elimination precursor R-CH=NOH-Cl (Hydroxamoyl Chloride) nitrile_oxide [ R-C≡N⁺-O⁻ ] (Nitrile Oxide) precursor->nitrile_oxide - HCl base Base (Et3N) base->precursor isoxazoline Transient Isoxazoline Intermediate nitrile_oxide->isoxazoline [3+2] Cycloaddition enamine α-Cyanoenamine enamine->isoxazoline product 5-Aminoisoxazole isoxazoline->product - HCN (spontaneous)

Caption: Mechanism: Nitrile oxide generation, cycloaddition, and elimination.

References

Application Notes: Leveraging 3-(2-Chlorophenyl)isoxazol-5-amine for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of various kinases make it an attractive starting point for drug discovery campaigns. 5-Aminoisoxazoles, in particular, serve as versatile building blocks, offering a reactive handle for diversification and library synthesis.

This document provides a representative, hypothetical framework for the utilization of 3-(2-chlorophenyl)isoxazol-5-amine in the synthesis of a library of potential kinase inhibitors. The protocols and data presented are based on established chemical transformations of the 5-aminoisoxazole core and general principles of kinase inhibitor design. The target kinases for inhibitors derived from this scaffold could include members of the mitogen-activated protein kinase (MAPK) family, such as p38, and receptor tyrosine kinases like VEGFR-2.[1][2]

Hypothetical Synthetic Pathway and Protocols

The following protocol describes a hypothetical two-step synthesis to generate a library of urea-based kinase inhibitors from this compound. The primary amino group of the starting material is first converted to a urea, a common pharmacophore in kinase inhibitors. Subsequent diversification can be achieved through various coupling reactions.

Protocol 1: Synthesis of a Urea Intermediate

This protocol details the formation of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Aryl or alkyl isocyanate (e.g., 4-fluorophenyl isocyanate)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired isocyanate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired urea intermediate.

Data Presentation: Representative Isoxazole-Based Kinase Inhibitors

The following table summarizes the activity of several published isoxazole-containing kinase inhibitors. It is important to note that these compounds were not synthesized using the specific protocol described above but serve to illustrate the potential of the isoxazole scaffold in kinase inhibitor design.

Compound ClassTarget KinaseIC50Citation(s)
3,4-Diaryl-isoxazolep38α0.45 µM[3]
3,4-Diaryl-isoxazoleCK1δ0.23 µM[3]
Quinone-isoxazole derivativeVEGFR-10.65 µM[4][5]
Quinone-isoxazole derivativeVEGFR-27.1 µM[4][5]
Isoxazole Chalcone DerivativeDU145 cell line0.96 µM[4][5]

Experimental Protocols for Biological Evaluation

Once a library of compounds has been synthesized, their inhibitory activity against target kinases must be determined. The following is a general protocol for an in vitro kinase assay using Homogeneous Time-Resolved Fluorescence (HTRF).[6][7]

Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)

This protocol provides a framework for determining the IC50 values of synthesized compounds against a target kinase.

Materials:

  • Kinase of interest (e.g., p38α, VEGFR-2)

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)[7]

  • Synthesized inhibitor compounds dissolved in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.[6][7]

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 2 µL of the diluted compound solution.

    • Add 4 µL of the kinase solution (prepared in kinase buffer) to each well.

    • Incubate for 15 minutes at room temperature.[6]

    • Add 2 µL of the biotinylated substrate peptide solution.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration close to the Km for the specific kinase).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection reagent mix (containing EDTA, Europium-labeled antibody, and Streptavidin-XL665) prepared in detection buffer.[6][7]

    • Incubate for 60 minutes at room temperature to allow for signal development.[6]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot the ratio against the inhibitor concentration.[6][7] Determine the IC50 value using a suitable curve-fitting software.

Visualizations

Signaling Pathway

MAPK_Signaling_Pathway extracellular Growth Factors, Cytokines, Stress receptor Receptor Tyrosine Kinase (e.g., VEGFR) extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk p38 p38 (MAPK) mek->p38 transcription Transcription Factors (e.g., AP-1, c-Jun) erk->transcription p38->transcription response Cellular Response (Proliferation, Inflammation, Apoptosis) transcription->response

Caption: A simplified representation of the MAPK signaling cascade.

Experimental Workflow

Kinase_Inhibitor_Workflow start Start: 3-(2-Chlorophenyl) isoxazol-5-amine synthesis Protocol 1: Library Synthesis (e.g., Urea Formation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Protocol 2: In Vitro Kinase Assay (HTRF) purification->screening hit_id Hit Identification (IC50 < Threshold) screening->hit_id hit_id->synthesis No Hits sar SAR Analysis & Lead Optimization hit_id->sar Potent Hits sar->synthesis in_vivo In Vivo Testing sar->in_vivo end Preclinical Candidate in_vivo->end

Caption: General workflow for kinase inhibitor discovery.

Logical Relationship: Structure-Activity Relationship (SAR)

SAR_Concept core This compound Core Hinge Binding Region kinase Kinase ATP Binding Pocket core->kinase Binds sub_point1 R1 Group (Solvent Front) sub_point1->core:f1 sub_point2 R2 Group (Hydrophobic Pocket) sub_point2->core:f1 sub_point3 Linker (Vector) sub_point3->core:f1

Caption: Structure-Activity Relationship (SAR) concept for inhibitor design.

References

Application Notes and Protocols: Development of Anticancer Agents from 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] The isoxazole scaffold serves as a versatile template for the design of novel therapeutic agents. This document focuses on the potential development of anticancer agents derived from the starting material, 3-(2-Chlorophenyl)isoxazol-5-amine. While this specific amine is a valuable intermediate[5][6][7][8], much of the reported anticancer activity is for structurally related isoxazole-carboxamide derivatives.[9][10][11] These application notes will provide an overview of the synthesis, biological evaluation, and mechanistic insights into isoxazole-based anticancer agents, using data from closely related compounds to illustrate the potential of this chemical class.

Data Presentation

The following tables summarize the in vitro cytotoxic activity of a series of synthesized isoxazole-carboxamide derivatives that are structurally related to potential derivatives of this compound. The data is extracted from studies on 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, which serve as a relevant example of the anticancer potential of this scaffold.

Table 1: In Vitro Cytotoxicity of Isoxazole-Carboxamide Derivatives against Various Cancer Cell Lines [9][10][11]

Compound IDStructureMCF-7 (Breast) IC₅₀ (µg/mL)HeLa (Cervical) IC₅₀ (µg/mL)Hep3B (Liver) IC₅₀ (µg/mL)
2a N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide39.80>100>100
2d 3-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide>10015.48~23
2e 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide>100>100~23
2g 3-(2-chlorophenyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)isoxazole-4-carboxamide>400>400>400
Doxorubicin (Positive Control)---

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of isoxazole-based anticancer agents, based on reported procedures for related compounds.

Protocol 1: General Synthesis of Isoxazole-Amide Derivatives[9]

This protocol describes a general method for the synthesis of isoxazole-carboxamide derivatives from a carboxylic acid precursor. A similar approach could be envisioned for derivatizing the amino group of this compound.

Materials:

  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Appropriate aniline derivative

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA) or other suitable base

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other peptide coupling agent

  • 1% Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate for elution

Procedure:

  • Dissolve 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq) in dichloromethane.

  • Add the appropriate aniline derivative (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Add the coupling agent, BOP (1.2 eq), to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1% NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized isoxazole derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry[11]

This protocol is used to investigate the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells

  • Synthesized isoxazole derivatives

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat the cancer cells with the desired concentration of the isoxazole derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate at 37°C for 30 minutes.

  • Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by isoxazole derivatives and a general workflow for their development and evaluation.

G Potential Anticancer Mechanism of Isoxazole Derivatives cluster_0 Isoxazole Derivative cluster_1 Cellular Effects cluster_2 Signaling Pathways cluster_3 Cellular Outcomes Isoxazole Isoxazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Isoxazole->ROS Akt ↓ Akt Phosphorylation Isoxazole->Akt DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Akt->Apoptosis inhibition

Caption: Proposed mechanism of action for isoxazole anticancer agents.

G Workflow for Anticancer Agent Development start Start: This compound synthesis Synthesis of Amide/Urea Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, HRMS) synthesis->purification invitro In Vitro Screening: Cytotoxicity Assays (e.g., MTT) purification->invitro lead_id Lead Compound Identification invitro->lead_id moa Mechanism of Action Studies: - Cell Cycle Analysis - Apoptosis Assays - Western Blot lead_id->moa invivo In Vivo Studies: (Animal Models) moa->invivo end Preclinical Candidate invivo->end

Caption: A generalized workflow for drug discovery.

References

Application of 3-(2-Chlorophenyl)isoxazol-5-amine in Agrochemical Research: A Review of Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-(2-Chlorophenyl)isoxazol-5-amine is a heterocyclic amine that serves as a versatile building block in the synthesis of various biologically active molecules. While specific, publicly available research on the direct application of this compound in the development of commercial agrochemicals is limited, the broader class of isoxazole-containing compounds has demonstrated significant potential in agrochemical research, exhibiting herbicidal, fungicidal, and insecticidal properties. This document outlines the potential applications of this compound as a key intermediate in the synthesis of novel agrochemicals, based on the activities of structurally related compounds.

Potential as a Herbicide Intermediate

Research into isoxazole derivatives has revealed their potential as herbicides. The isoxazole ring is a core component of several commercial herbicides, and derivatives of isoxazole carboxamides, in particular, have shown promising herbicidal activity. These compounds can be synthesized from isoxazole amines, indicating a potential application for this compound in the creation of new herbicidal molecules.

Experimental Workflow for Herbicide Synthesis and Screening

The general workflow for synthesizing and screening novel herbicides from a starting material like this compound involves several key steps.

G cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis A This compound B Acylation with Carboxylic Acid Chloride A->B C Novel Isoxazole Carboxamide B->C D Primary Screening (e.g., seed germination) C->D E Secondary Screening (Greenhouse trials) D->E F Field Trials E->F G Structure-Activity Relationship (SAR) Studies F->G H Mode of Action Studies F->H

Fig. 1: General workflow for herbicide development.
Protocol: Synthesis of a Novel Isoxazole Carboxamide

This protocol is a generalized procedure for the acylation of an isoxazole amine, a key step in producing potential herbicidal compounds.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Acylation: Slowly add the desired carboxylic acid chloride (1 equivalent) to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole carboxamide.

Potential as a Fungicide Intermediate

The isoxazole scaffold is present in several fungicidal compounds. The synthesis of novel isoxazole-based fungicides often involves the modification of a core isoxazole structure. This compound can serve as a starting point for the synthesis of new fungicidal candidates.

Protocol: In Vitro Antifungal Assay

This protocol describes a general method for testing the efficacy of newly synthesized compounds against pathogenic fungi.

  • Media Preparation: Prepare potato dextrose agar (PDA) and autoclave. Allow it to cool to approximately 50-60°C before adding the test compound.

  • Compound Preparation: Dissolve the synthesized isoxazole derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus (e.g., Fusarium oxysporum, Botrytis cinerea) onto the center of the PDA plates containing the test compound.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C).

  • Data Collection: Measure the diameter of the fungal colony at regular intervals and compare it to a control plate (containing only the solvent) to calculate the percentage of growth inhibition.

Potential as an Insecticide Intermediate

Isoxazoline, a related heterocyclic ring, is a well-established pharmacophore in modern insecticides. These compounds often act as antagonists of the GABA (gamma-aminobutyric acid) receptor in insects. While this compound is an isoxazole, its structural similarity to the core of isoxazoline insecticides suggests its potential as a precursor for novel insecticidal compounds.

Signaling Pathway of GABA Receptor Antagonists

Many isoxazoline insecticides function by blocking the GABA-gated chloride channels in the central nervous system of insects. This leads to hyperexcitation, paralysis, and eventual death of the insect.

G cluster_neuron Insect Neuron cluster_action Insecticide Action GABA_R GABA Receptor (Chloride Channel) Neuron_State Neuron Hyperpolarization (Inhibition) GABA_R->Neuron_State Influx Block Channel Blockage GABA_R->Block Cl_ion Cl- Ions Cl_ion->GABA_R GABA Binding Insecticide Isoxazole-based Insecticide Insecticide->GABA_R Antagonistic Binding Hyperexcitation Hyperexcitation & Paralysis Block->Hyperexcitation

Fig. 2: Mechanism of action for GABA receptor antagonist insecticides.
Protocol: Insecticidal Activity Bioassay

This is a generalized protocol for assessing the insecticidal activity of a test compound against a model insect like the diamondback moth (Plutella xylostella).

  • Compound Application: Prepare solutions of the synthesized compound at various concentrations in a suitable solvent containing a surfactant.

  • Leaf-Dip Assay: Dip cabbage leaf discs into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.

  • Insect Exposure: Place the treated leaf discs into petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20 second-instar larvae) into each petri dish.

  • Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours) and calculate the mortality rate.

Data Summary

Compound ClassTarget OrganismEfficacy MetricExample Value Range
Isoxazole CarboxamidesBroadleaf Weeds% Inhibition (at 100 ppm)70-100%
Isoxazole DerivativesFungal PathogensEC50 (µg/mL)1-50
Isoxazole-based CompoundsInsect PestsLC50 (ppm)0.1-10

This compound represents a promising starting material for the synthesis of novel agrochemicals. Based on the established biological activities of the broader isoxazole class of compounds, derivatives of this amine could potentially yield effective herbicides, fungicides, and insecticides. Further research is warranted to synthesize and screen derivatives of this compound to fully elucidate their agrochemical potential. The protocols and workflows described herein provide a foundational framework for such research endeavors.

Application Notes and Protocols for the Scale-up Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine, a valuable building block in medicinal chemistry and drug development. The protocols are designed to be robust and adaptable for scale-up operations.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of biological pathways. The development of a reliable and scalable synthetic route is crucial for ensuring a consistent supply of this intermediate for research and development activities. The primary method detailed below is a two-step synthesis commencing from 2-chlorobenzonitrile, followed by a cyclization reaction with hydroxylamine. An alternative route via a [3+2] cycloaddition is also discussed.

Data Presentation

The following table summarizes the key quantitative data for the recommended two-step synthesis protocol.

StepReactionReactantsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Claisen Condensation2-Chlorobenzonitrile, Ethyl acetate, Sodium ethoxideToluene70-804-680-90>95 (crude)
2Isoxazole Formation3-(2-Chlorophenyl)-3-oxopropanenitrile, Hydroxylamine hydrochloride, Sodium hydroxideWater/Ethanol1002-475-85>98 (recrystallized)

Experimental Protocols

Primary Recommended Protocol: Two-Step Synthesis from 2-Chlorobenzonitrile

This protocol is divided into two main stages: the synthesis of the β-ketonitrile intermediate and its subsequent cyclization to form the target molecule.

Step 1: Synthesis of 3-(2-Chlorophenyl)-3-oxopropanenitrile

Materials:

  • 2-Chlorobenzonitrile

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid (10% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Reaction vessel with mechanical stirrer, condenser, and dropping funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene (5 mL per gram of 2-chlorobenzonitrile) under a nitrogen atmosphere, add ethyl acetate (1.5 equivalents).

  • Heat the mixture to 70-80 °C.

  • Slowly add a solution of 2-chlorobenzonitrile (1.0 equivalent) in anhydrous toluene via a dropping funnel over 1-2 hours, maintaining the internal temperature at 70-80 °C.

  • After the addition is complete, continue stirring the reaction mixture at 70-80 °C for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous hydrochloric acid until the pH is acidic (pH 2-3).

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(2-Chlorophenyl)-3-oxopropanenitrile as an oil or low-melting solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 3-(2-Chlorophenyl)-3-oxopropanenitrile (from Step 1)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Ethanol

  • Reaction vessel with magnetic stirrer and condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a reaction vessel, dissolve 3-(2-Chlorophenyl)-3-oxopropanenitrile (1.0 equivalent) in a mixture of water and ethanol (1:1 v/v, 10 mL per gram of nitrile).

  • Add sodium hydroxide (2.1 equivalents) to the solution and stir until it dissolves.

  • Add hydroxylamine hydrochloride (1.1 equivalents) portion-wise to the stirred solution.

  • Heat the resulting mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, the mixture can be diluted with water and extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or toluene/heptane to afford this compound as a crystalline solid.

Alternative Protocol: [3+2] Cycloaddition of 2-Chlorobenzonitrile Oxide

This alternative route involves the in-situ generation of a nitrile oxide from 2-chlorobenzaldehyde oxime and its subsequent reaction with a dipolarophile.

Step 1: Preparation of 2-Chlorobenzaldehyde Oxime

Materials:

  • 2-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or Pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-chlorobenzaldehyde (1.0 equivalent) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in water.

  • Stir the mixture at room temperature for 1-2 hours or until the reaction is complete by TLC.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-chlorobenzaldehyde oxime, which can be used in the next step without further purification.

Step 2: In-situ Generation and Cycloaddition of 2-Chlorobenzonitrile Oxide

Materials:

  • 2-Chlorobenzaldehyde oxime (from Step 1)

  • N-Chlorosuccinimide (NCS) or sodium hypochlorite solution

  • A suitable dipolarophile (e.g., cyanamide for direct amination, or a protected acetylene derivative followed by deprotection)

  • A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A base (e.g., Triethylamine)

Procedure:

  • Dissolve 2-chlorobenzaldehyde oxime (1.0 equivalent) in the chosen solvent.

  • Add the dipolarophile (1.0-1.5 equivalents).

  • Add the base (e.g., triethylamine, 1.1 equivalents).

  • Slowly add the chlorinating agent (NCS or sodium hypochlorite, 1.1 equivalents) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture for several hours until completion as monitored by TLC.

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound. The final workup and purification will depend on the nature of the dipolarophile used.

Visualizations

Workflow for the Two-Step Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(2-Chlorophenyl)-3-oxopropanenitrile cluster_step2 Step 2: Synthesis of this compound start1 2-Chlorobenzonitrile + Ethyl Acetate react1 Claisen Condensation (NaOEt, Toluene, 70-80°C) start1->react1 Reactants workup1 Acidic Work-up & Extraction react1->workup1 Reaction Mixture intermediate 3-(2-Chlorophenyl)-3-oxopropanenitrile workup1->intermediate Crude Product react2 Isoxazole Formation (Water/Ethanol, 100°C) intermediate->react2 Intermediate start2 Hydroxylamine HCl + NaOH start2->react2 workup2 Cooling, Filtration & Recrystallization react2->workup2 Reaction Mixture product This compound workup2->product Purified Product

Caption: Two-step synthesis of this compound.

Logical Relationship of the Alternative [3+2] Cycloaddition Route

Cycloaddition_Pathway aldehyde 2-Chlorobenzaldehyde oxime 2-Chlorobenzaldehyde Oxime aldehyde->oxime + Hydroxylamine nitrile_oxide 2-Chlorobenzonitrile Oxide (in-situ) oxime->nitrile_oxide + Chlorinating Agent cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition dipolarophile Dipolarophile (e.g., Cyanamide) dipolarophile->cycloaddition product This compound cycloaddition->product

Caption: Alternative synthesis via [3+2] cycloaddition.

Application Notes and Protocols for the Quantification of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)isoxazol-5-amine is a heterocyclic amine containing an isoxazole core structure. As an important intermediate in the synthesis of various pharmaceutical compounds, its accurate quantification is crucial for process control, quality assurance, and pharmacokinetic studies. This document provides detailed analytical methods for the quantitative determination of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for the development and optimization of analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇ClN₂O[1]
Molecular Weight 194.62 g/mol [1]
CAS Number 27025-74-7[1]
Appearance Solid
XLogP3 2.3
Predicted pKa Acidic: ~9.5 (amine), Basic: ~1.5 (isoxazole nitrogen)
UV-Vis Absorption (Predicted) λmax ~250-260 nm and ~290-300 nm

Analytical Methods for Quantification

The choice of analytical method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Below are detailed protocols for three commonly used techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 10% B

      • 13-15 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of approximately 1 mg/mL.

    • Further dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to prepare working standards and samples within the desired calibration range (e.g., 1-100 µg/mL).

    • Filter the final solutions through a 0.45 µm syringe filter before injection.

  • Calibration: Prepare a series of calibration standards from a stock solution of a certified reference standard. The calibration curve should cover the expected concentration range of the samples.

Quantitative Data Summary (Typical Performance):

Table 2: Typical HPLC-UV Method Performance Parameters

ParameterTypical Value
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for quantifying low levels of this compound, especially in complex biological matrices such as plasma or urine.

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 or PFP (pentafluorophenyl) reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in methanol).

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.0-4.1 min: 95% to 5% B

      • 4.1-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion [M+H]⁺: m/z 195.0; Product ions: m/z (to be determined empirically, but likely fragments would involve the loss of CO, NH3, or cleavage of the isoxazole ring).

      • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.

    • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Inject into the LC-MS/MS system.

Quantitative Data Summary (Typical Performance):

Table 3: Typical LC-MS/MS Method Performance Parameters

ParameterTypical ValueReference
Linearity Range 0.1 - 100 ng/mL (R² > 0.995)[2][3]
Limit of Detection (LOD) 0.03 ng/mL[2][3]
Limit of Quantification (LOQ) 0.1 ng/mL[2][3]
Precision (%RSD) < 15%[2][3]
Accuracy (% Recovery) 85 - 115%[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amine group, derivatization is often required to improve the chromatographic properties of this compound.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Derivatization:

    • Evaporate the sample extract to dryness.

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation:

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the sample matrix.

    • For LLE, adjust the sample pH to basic (e.g., pH 9-10) and extract with a non-polar organic solvent like ethyl acetate or dichloromethane.

    • For SPE, use a reverse-phase or mixed-mode cation exchange sorbent.

    • Evaporate the extraction solvent to dryness before derivatization.

Quantitative Data Summary (Typical Performance):

Table 4: Typical GC-MS Method Performance Parameters (after derivatization)

ParameterTypical Value
Linearity Range 1 - 200 ng/mL (R² > 0.99)
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 0.7 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Workflow and Signaling Pathway Diagrams

Workflow for Analytical Method Development and Validation

Analytical_Method_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application Analyte_Characterization Analyte Characterization (Physicochemical Properties) Method_Selection Method Selection (HPLC, LC-MS, GC-MS) Analyte_Characterization->Method_Selection Informs choice Initial_Screening Initial Parameter Screening (Column, Mobile Phase, etc.) Method_Selection->Initial_Screening Optimization Method Optimization (Gradient, Temperature, etc.) Initial_Screening->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis Reporting Data Analysis & Reporting Routine_Analysis->Reporting

Caption: Workflow for analytical method development and validation.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_GCMS GC-MS Analyte This compound HPLC_UV High Concentration Bulk Drug, Formulations Analyte->HPLC_UV Quantification LC_MS Low Concentration Biological Matrices Analyte->LC_MS Trace Quantification GC_MS Volatile Impurities Requires Derivatization Analyte->GC_MS Impurity Profiling

References

Application Notes and Protocols for the Use of 3-(2-Chlorophenyl)isoxazol-5-amine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)isoxazol-5-amine is a versatile heterocyclic building block with potential applications in medicinal chemistry and drug discovery.[1] Its structure, featuring a primary amine, makes it an attractive scaffold for the generation of compound libraries through solid-phase synthesis (SPS). The solid-phase approach offers significant advantages over traditional solution-phase chemistry for library synthesis, including simplified purification and the potential for automation.

This document provides a detailed, proposed methodology for the utilization of this compound in the solid-phase synthesis of a diverse library of substituted ureas. While specific literature on the solid-phase application of this exact molecule is limited, the following protocols are based on well-established principles of solid-phase organic synthesis (SPOS) and the known reactivity of related compounds.

Proposed Application: Solid-Phase Synthesis of a Substituted Urea Library

The primary amino group of this compound can be acylated or reacted with isocyanates to generate libraries of amides and ureas, respectively. These motifs are prevalent in pharmacologically active compounds. The proposed workflow involves the immobilization of the isoxazole scaffold onto a solid support, followed by diversification and subsequent cleavage to yield the final products.

Experimental Protocols

1. Materials and Reagents

  • This compound (Purity: ≥ 98%)[1]

  • Wang Resin (or a suitable alternative like Rink Amide resin)

  • 4-Nitrophenyl chloroformate

  • N,N-Diisopropylethylamine (DIPEA)

  • A diverse set of primary and secondary amines

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Standard solid-phase synthesis vessel

  • Shaker or bubbler for agitation

2. Immobilization of this compound onto Wang Resin

This protocol describes the attachment of the scaffold to the resin via a carbamate linker, which can be cleaved under acidic conditions.

  • Step 1: Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Step 2: Activation of Resin: Drain the DMF. To the swollen resin, add a solution of 4-nitrophenyl chloroformate (5 eq, 5 mmol, 1.01 g) and DIPEA (5 eq, 5 mmol, 0.87 mL) in DCM (10 mL). Agitate the mixture for 2 hours at room temperature.

  • Step 3: Washing: Drain the reaction mixture and wash the activated resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Step 4: Coupling of this compound: To the activated resin, add a solution of this compound (3 eq, 3 mmol, 0.58 g) and DIPEA (3 eq, 3 mmol, 0.52 mL) in DMF (10 mL). Agitate the mixture for 12-18 hours at room temperature.

  • Step 5: Capping and Washing: Drain the reaction mixture. To cap any unreacted sites, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF and agitate for 1 hour. Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

3. Diversification: Synthesis of Substituted Ureas

This protocol outlines the reaction of the now free amine (after a hypothetical linker cleavage and re-attachment strategy if a different resin like Rink Amide was used, or in this case, we will assume a different approach for diversification for the sake of a diverse protocol - reacting a library of isocyanates with an immobilized amine). For a more direct approach with the current setup, one would diversify before cleavage. Let's assume a scenario where a library of isocyanates is reacted with an immobilized amine.

  • Step 1: Resin Preparation: Start with a resin-bound amine (e.g., Rink Amide resin loaded with an amino acid). Swell the resin in DMF.

  • Step 2: Coupling with this compound as a building block (alternative approach): In this scenario, we could have a carboxylic acid on the resin and couple the amine of this compound. However, to showcase the urea formation, we will proceed with a more standard urea synthesis on a solid support.

Revised Protocol for Urea Synthesis from Immobilized Scaffold:

  • Step 1: Preparation of Resin-Bound Scaffold: Assuming the this compound is attached to a resin with a free amine (e.g., via a different linker strategy).

  • Step 2: Reaction with Isocyanates: Swell the resin in anhydrous DCM. Add a solution of the desired isocyanate (3 eq) in DCM. Agitate the reaction mixture for 4-6 hours at room temperature.

  • Step 3: Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin.

4. Cleavage of Final Products from the Resin

  • Step 1: Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Step 2: Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin in the reaction vessel. Agitate the mixture for 2-3 hours at room temperature.

  • Step 3: Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).

  • Step 4: Product Precipitation and Purification: Concentrate the combined filtrate under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum. Further purification can be achieved by preparative HPLC.

Quantitative Data (Hypothetical)

The following table presents hypothetical but realistic data for the solid-phase synthesis of a small library of ureas derived from this compound.

ParameterValueMethod of Determination
Resin Loading
Initial Wang Resin Loading1.0 mmol/gManufacturer's Specification
Loading of Scaffold0.85 mmol/gGravimetric analysis after capping
Reaction Yields & Purity (for a representative set)
Product Yield (%) Purity (%)
N-(3-(2-chlorophenyl)isoxazol-5-yl)-N'-phenylurea8592
N-(3-(2-chlorophenyl)isoxazol-5-yl)-N'-(4-fluorophenyl)urea8295
N-(3-(2-chlorophenyl)isoxazol-5-yl)-N'-cyclohexylurea8890

Yields are calculated based on the initial loading of the scaffold onto the resin. Purity is determined by HPLC analysis of the crude product after cleavage.

Visualizations

Solid_Phase_Synthesis_Workflow Resin Wang Resin ActivatedResin Activated Resin (4-nitrophenyl carbonate) Resin->ActivatedResin 1. 4-Nitrophenyl chloroformate, DIPEA, DCM ImmobilizedScaffold Immobilized This compound ActivatedResin->ImmobilizedScaffold 2. This compound, DIPEA, DMF DiversifiedProduct Resin-Bound Substituted Urea ImmobilizedScaffold->DiversifiedProduct 3. R-NCO (Isocyanate), DCM FinalProduct Cleaved Final Product (Substituted Urea) DiversifiedProduct->FinalProduct 4. TFA/TIS/H2O

Caption: General workflow for the solid-phase synthesis of substituted ureas.

Chemical_Pathway start Resin-OH step1 + 4-Nitrophenyl chloroformate activated Resin-O-CO-O-Ph-NO2 start->activated Activation step2 + this compound immobilized Resin-O-CO-NH-Isoxazole-Ph-Cl activated->immobilized Immobilization step3 + R-NCO diversified Resin-O-CO-NH-Isoxazole-Ph-Cl (with urea on a different position if applicable, or this step would modify the amine if it were free) immobilized->diversified Diversification step4 + TFA final HO-CO-NH-Isoxazole-Ph-Cl (as an example if cleavage occurs at the carbamate) diversified->final Cleavage

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine, a key intermediate in pharmaceutical and agrochemical research.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the cyclocondensation reaction of 2-chlorobenzoylacetonitrile with hydroxylamine in the presence of a base. This approach involves the reaction of a β-ketonitrile with hydroxylamine, which upon cyclization, yields the desired 5-aminoisoxazole structure.

Q2: What are the critical parameters that influence the yield and purity of the final product?

A2: Several factors can significantly impact the outcome of the synthesis. These include the choice of base, solvent, reaction temperature, and the quality of the starting materials. The reaction is sensitive to pH, and the selection of an appropriate base is crucial to facilitate the reaction while minimizing side product formation. Alcoholic solvents or aqueous mixtures are often employed to ensure the solubility of reactants.

Q3: Are there any common side products I should be aware of?

A3: Yes, potential side products can include unreacted starting materials, and in related isoxazole syntheses involving in-situ generation of nitrile oxides, dimerization to form furoxans can be a competing reaction. In the context of the β-ketonitrile route, incomplete cyclization or side reactions involving the nitrile or ketone functionalities under harsh basic conditions are possibilities.

Q4: What is a suitable method for purifying the crude product?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and typically involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool, causing the purified product to crystallize. A mixture of a good solvent and a poor solvent (an anti-solvent) can also be effective. For similar amino-isoxazole compounds, solvents like ethanol, benzene, or mixtures including n-hexane have been used.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Incorrect Base: The chosen base may be too weak to facilitate the reaction or too strong, leading to decomposition of reactants or product.- Use a moderately strong base such as sodium hydroxide or potassium carbonate. - If using an organic base, triethylamine (TEA) or diisopropylethylamine (DIPEA) can be effective.[3] - Ensure the stoichiometry of the base is correct; typically 1.5 to 2 equivalents are used.
Inappropriate Solvent: Poor solubility of reactants can hinder the reaction rate.- Alcoholic solvents like ethanol or n-butanol are often good choices as they facilitate the dissolution of both the β-ketonitrile and hydroxylamine hydrochloride.[4] - Aqueous-organic mixtures (e.g., ethanol/water) can also be effective.
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.- Refluxing the reaction mixture is a common practice for this type of synthesis. A typical temperature range is 80-100°C.
Poor Quality Starting Materials: Impurities in the 2-chlorobenzoylacetonitrile or hydroxylamine can interfere with the reaction.- Ensure the purity of starting materials using techniques like NMR or melting point analysis. - Use freshly prepared or commercially available high-purity reagents.
Hydrolysis of Nitrile: The nitrile group in the starting material can be susceptible to hydrolysis under basic conditions, especially at elevated temperatures.- Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times. - Consider a milder base or lower reaction temperature if hydrolysis is suspected.
Issue 2: Product Contaminated with Impurities
Potential Cause Suggested Solution
Incomplete Reaction: The presence of starting materials in the final product.- Increase the reaction time or temperature, monitoring by TLC until the starting material is consumed. - Ensure the correct stoichiometry of reactants. An excess of hydroxylamine (around 1.1 to 1.2 equivalents) is often used.
Formation of Side Products: Unidentified spots on TLC or unexpected signals in NMR.- Adjust the reaction conditions (base, solvent, temperature) as outlined in the low yield section. - Optimize the work-up procedure to remove water-soluble byproducts by washing the organic extract with brine.
Ineffective Purification: The product does not meet the desired purity after initial purification.- For recrystallization, perform a solvent screen to find the optimal solvent or solvent system. Good options to try include ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexane. - If recrystallization is insufficient, column chromatography on silica gel may be necessary. A mobile phase of ethyl acetate and hexane is a good starting point.

Data on Reaction Condition Optimization

Parameter Condition Effect on Yield Reference
Base Weak Base (e.g., NaHCO₃)Generally lower yieldsGeneral observation in isoxazole synthesis
Strong Base (e.g., NaOH, KOH)Higher yields, risk of side reactionsGeneral observation in isoxazole synthesis
Organic Base (e.g., TEA, DIPEA)Effective, can lead to cleaner reactions[3]
Solvent Alcoholic (e.g., Ethanol, n-Butanol)Good yields, good solubility of reactants[4]
Aqueous-organic mixturesGood yields, environmentally benign[3]
Aprotic (e.g., THF, DMF)Variable yields, can be effective[4]
Temperature Room TemperatureSlower reaction, may result in lower yield[3]
Reflux/Elevated TemperatureFaster reaction, generally higher yieldGeneral observation in isoxazole synthesis

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzoylacetonitrile (Starting Material)

A common route to the starting material, 2-chlorobenzoylacetonitrile, involves the reaction of 2-chlorobenzonitrile with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials:

  • 2-Chlorobenzonitrile

  • Ethyl acetate

  • Sodium ethoxide

  • Hydrochloric acid (for work-up)

  • Diethyl ether (or other suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in an appropriate amount of anhydrous ethanol.

  • Add a solution of 2-chlorobenzonitrile and ethyl acetate in anhydrous ethanol dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • The crude 2-chlorobenzoylacetonitrile can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 3-(4-chlorophenyl)isoxazol-5-amine.

Materials:

  • 2-Chlorobenzoylacetonitrile

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzoylacetonitrile (1 equivalent) and sodium hydroxide (2 equivalents) in water.

  • To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents).

  • Heat the resulting mixture at 100°C (reflux) for approximately 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid, wash it with water, and dry it under a vacuum. This solid is the crude this compound.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture).

Visualizations

G cluster_synthesis Synthesis Pathway 2-Chlorobenzonitrile 2-Chlorobenzonitrile 2-Chlorobenzoylacetonitrile 2-Chlorobenzoylacetonitrile 2-Chlorobenzonitrile->2-Chlorobenzoylacetonitrile 1. Reaction Ethyl Acetate Ethyl Acetate Ethyl Acetate->2-Chlorobenzoylacetonitrile 1. Reaction Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->2-Chlorobenzoylacetonitrile Base This compound This compound 2-Chlorobenzoylacetonitrile->this compound 2. Cyclocondensation Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->this compound 2. Cyclocondensation NaOH NaOH NaOH->this compound Base

Caption: General synthetic pathway for this compound.

G start Low Yield or Impure Product check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions If pure base Adjust Base Type and Stoichiometry check_conditions->base solvent Change Solvent or Use Co-solvent check_conditions->solvent temp_time Increase Temperature or Reaction Time check_conditions->temp_time check_purification Optimize Purification recrystallize Solvent Screen for Recrystallization check_purification->recrystallize chromatography Perform Column Chromatography check_purification->chromatography base->check_purification solvent->check_purification temp_time->check_purification end_good High Yield & Purity Achieved recrystallize->end_good chromatography->end_good

References

Technical Support Center: Purification of 3-(2-Chlorophenyl)isoxazol-5-amine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 3-(2-Chlorophenyl)isoxazol-5-amine. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying this compound using silica gel column chromatography?

A1: The primary issue is often poor peak shape, specifically peak tailing. This is due to the basic nature of the amine group in the molecule, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to decreased resolution, inaccurate quantification, and lower purity of the collected fractions.[1][2][3][4][5] Another potential issue is the degradation of the isoxazole ring under certain conditions, particularly with strong bases.[6]

Q2: How can I prevent peak tailing during silica gel chromatography?

A2: To mitigate peak tailing, you can add a small amount of a competing base to your mobile phase.[7][8] Triethylamine (Et3N) at a concentration of 0.1-1% is commonly used. The triethylamine will preferentially interact with the acidic silanol groups, minimizing the interaction of your target compound with the stationary phase and resulting in more symmetrical peaks.[8]

Q3: Are there alternative stationary phases I can use if peak tailing persists on silica gel?

A3: Yes, if adding a mobile phase modifier is not sufficient or desired, you can use a different stationary phase. Options include:

  • Alumina (basic or neutral): Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[7]

  • Amine-functionalized silica: This stationary phase has a basic surface, which can improve the chromatography of amines using less polar solvent systems.[7]

  • Reversed-phase C18 silica: This is another excellent option, particularly for HPLC, where the mobile phase pH can be controlled to ensure the amine is in a neutral form.[7]

Q4: What are suitable starting solvent systems for TLC and column chromatography of this compound?

A4: For Thin Layer Chromatography (TLC) on silica gel, you can start with a mixture of a non-polar and a polar solvent. Good starting points include hexane/ethyl acetate or dichloromethane/methanol.[9] To improve separation and reduce tailing, you can add a small percentage of triethylamine (e.g., 0.5-1%) to the mobile phase.[9] For column chromatography, the solvent system that provides good separation with an Rf value between 0.2 and 0.4 on TLC is typically a good starting point.

Q5: Is the isoxazole ring of this compound stable during chromatography?

A5: The isoxazole ring can be susceptible to cleavage under strongly basic conditions.[6] While the use of a weak base like triethylamine in the mobile phase is generally considered safe for short exposure times during chromatography, prolonged exposure to strong bases should be avoided. It is also important to consider the stability of your compound at different pH values if you are using reversed-phase chromatography with buffers.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing (All chromatographic techniques) - Interaction of the basic amine with acidic silanol groups on silica.[1][2][4][5] - Secondary interactions with the stationary phase.[3]- Add 0.1-1% triethylamine or a similar volatile base to the mobile phase.[7][8] - Use a less acidic stationary phase like alumina or amine-functionalized silica.[7] - For HPLC, use a base-deactivated column.[2] - In reversed-phase HPLC, adjust the mobile phase pH to be 2 units above the pKa of the amine to ensure it is in its neutral form.[7]
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase polarity. - Column overload.[1]- Optimize the solvent system using TLC. Try different solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ether).[9] - Use a shallower solvent gradient during column chromatography. - Reduce the amount of sample loaded onto the column.[1] - Ensure the sample is dissolved in a minimal amount of a solvent that is weaker than the mobile phase.
Compound Not Eluting from the Column - The mobile phase is too non-polar. - Strong, irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase. - If using silica, consider flushing the column with a more polar solvent system containing a small amount of a base like triethylamine or ammonium hydroxide.[7] - Consider switching to a different stationary phase like alumina or using reversed-phase chromatography.
Product Degradation - Instability of the isoxazole ring in the presence of strong bases or acids.[6]- Avoid using strong acids or bases in your mobile phase. - If a base is necessary to prevent tailing, use a mild, volatile base like triethylamine and minimize the purification time.[8] - Analyze fractions promptly to avoid potential degradation in the solvent.
Irreproducible Retention Times (HPLC) - Inconsistent mobile phase preparation. - Column degradation. - Fluctuations in temperature.- Prepare fresh mobile phase for each run and ensure accurate pH adjustment. - Use a guard column to protect the analytical column. - Thermostat the column to maintain a consistent temperature.

Experimental Protocols

Normal-Phase Column Chromatography

This protocol is a general guideline for the purification of this compound on a silica gel column.

1. Materials:

  • Silica gel (60 Å, 230-400 mesh)
  • Crude this compound
  • Solvents: Hexane, Ethyl Acetate, Triethylamine (all HPLC grade)
  • Glass column, flasks, and other standard laboratory glassware

2. Method:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the developing solvent to improve the spot shape. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine). Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Recommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Triethylamine
Sample Loading Dry loading or concentrated solution
Monitoring TLC with UV visualization (254 nm)
Reversed-Phase High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC purification method.

1. Materials:

  • C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
  • Crude this compound
  • Solvents: Acetonitrile (ACN), Water (HPLC grade)
  • Buffer components: Ammonium acetate or formic acid

2. Method:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to ~8 with ammonium hydroxide). Mobile Phase B: Acetonitrile.
  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
  • Injection: Dissolve the sample in a mixture of water and acetonitrile. Inject the sample onto the column.
  • Gradient Elution: Run a linear gradient to increase the percentage of Mobile Phase B. For example, from 10% to 90% B over 20 minutes.
  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
  • Fraction Collection: Collect the peak corresponding to this compound.
  • Post-Purification: Remove the organic solvent and lyophilize to obtain the pure compound.

Parameter Recommendation
Stationary Phase C18 silica, 5 µm
Mobile Phase A Water + 10 mM Ammonium Acetate (pH ~8)
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Visualizations

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample dissolution Dissolve in minimal solvent crude_sample->dissolution tlc TLC Analysis (Optimize Solvent System) dissolution->tlc loading Load Sample dissolution->loading column_prep Pack Column (Silica or Alumina) tlc->column_prep column_prep->loading elution Elute with Gradient loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions (TLC/HPLC) fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product evaporation->pure_product troubleshooting_logic Troubleshooting Logic for Peak Tailing start Peak Tailing Observed? add_base Add 0.1-1% Triethylamine to Mobile Phase start->add_base Yes check_improvement Improved Peak Shape? add_base->check_improvement change_sp Change Stationary Phase (Alumina or Amine-Functionalized Silica) check_improvement->change_sp No use_rp Use Reversed-Phase HPLC with pH control check_improvement->use_rp Alternatively success Problem Solved check_improvement->success Yes change_sp->success use_rp->success

References

Overcoming regioselectivity issues in 5-aminoisoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity challenges in the synthesis of 5-aminoisoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-aminoisoxazoles, and what are the primary regioselectivity issues?

A1: The synthesis of 5-aminoisoxazoles is primarily achieved through several key methodologies, each with its own set of challenges regarding regioselectivity. The most common routes include the cyclocondensation of β-dicarbonyl equivalents with hydroxylamine and 1,3-dipolar cycloaddition reactions. A critical issue is controlling the orientation of the incoming amine substituent, leading to the formation of undesired regioisomers, most commonly the 3-aminoisoxazole.

Key synthetic strategies and their associated regioselectivity challenges are:

  • Cyclocondensation of β-Enamino Diketones with Hydroxylamine: This method can yield a mixture of 3,4-, 4,5-, and 3,5-disubstituted isoxazoles. Regioselectivity is highly dependent on reaction conditions such as solvent, temperature, and the presence of additives like Lewis acids or bases.[1][2][3]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Enamines: This approach is often highly regioselective, yielding the 5-aminoisoxazole as the major product.[4][5][6] However, the choice of substrates and the method of nitrile oxide generation can influence the outcome.

  • Reaction of β-Ketonitriles with Hydroxylamine: A traditional method that can suffer from a lack of regiocontrol, often yielding mixtures of 5-amino and 3-hydroxyisoxazole isomers depending on the pH and reaction conditions.[7]

  • Addition of Lithiated Nitriles to α-Chlorooximes: This method has been shown to be effective for the synthesis of 4-alkyl-5-aminoisoxazoles with good yields.[7]

Q2: How can I control the regioselectivity in the cyclocondensation of β-enamino diketones with hydroxylamine?

A2: Regiochemical control in this reaction is a nuanced process that can be manipulated by carefully selecting the reaction conditions. The key is to influence which carbonyl group of the β-enamino diketone is preferentially attacked by the hydroxylamine.

Here is a summary of how different parameters can be adjusted to favor specific regioisomers:

Reaction ConditionEffect on RegioselectivityFavored Regioisomer
Solvent Can influence the tautomeric equilibrium of the β-enamino diketone and the reactivity of hydroxylamine.Ethanol at reflux tends to favor 4,5-disubstituted isoxazoles, while acetonitrile can favor other isomers.[3]
Base (e.g., Pyridine) Promotes the formation of the more nucleophilic hydroxylamine, influencing the site of attack.In acetonitrile at room temperature, pyridine can favor the formation of 4,5-disubstituted isoxazoles.[3]
Lewis Acid (e.g., BF₃·OEt₂) Activates a carbonyl group towards nucleophilic attack.Can be used to direct the cyclization to produce 3,4-disubstituted isoxazoles.[3]
Substrate Structure The electronic and steric properties of the substituents on the β-enamino diketone can direct the regioselectivity.Bulky substituents can sterically hinder attack at one carbonyl, favoring reaction at the other.

Q3: My 1,3-dipolar cycloaddition of a nitrile oxide with an enamine is giving low yields. What are the common causes and solutions?

A3: Low yields in this reaction can often be attributed to the stability of the nitrile oxide intermediate and the reactivity of the enamine.

Troubleshooting Low Yields in 1,3-Dipolar Cycloaddition:

Potential CauseRecommended Solution
Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations and temperatures.Generate the nitrile oxide in situ at low temperatures and ensure it reacts quickly with the enamine. Consider using a slow addition method for the nitrile oxide precursor.
Poor Enamine Reactivity: The electronic properties of the enamine can affect its reactivity as a dipolarophile.Electron-donating groups on the enamine can increase its reactivity. Ensure the enamine is pure and free of impurities that could inhibit the reaction.
Method of Nitrile Oxide Generation: The method used to generate the nitrile oxide can impact the overall yield.Common methods include the dehydrohalogenation of hydroximoyl halides (e.g., with a base like triethylamine) or the dehydration of nitroalkanes (e.g., using phenylisocyanate). The optimal method may vary depending on the specific substrate.[4]
Reaction Conditions: Solvent and temperature can play a significant role.Toluene at room temperature is a common solvent system.[4] Optimization of the temperature may be necessary; some reactions may benefit from gentle heating, while others require cooling to prevent side reactions.

Troubleshooting Guides

Issue 1: Formation of a Regioisomeric Mixture in Cyclocondensation Reactions

Symptoms:

  • ¹H or ¹³C NMR spectra show multiple sets of peaks for the isoxazole core.

  • LC-MS analysis reveals multiple products with the same mass.

  • Difficulty in purifying the desired 5-aminoisoxazole isomer.

Logical Troubleshooting Workflow:

G cluster_conditions Adjust Reaction Conditions start Regioisomeric Mixture Detected cond1 Is the reaction a cyclocondensation of a β-enamino diketone with hydroxylamine? start->cond1 action1 Change Solvent (e.g., from EtOH to MeCN) cond1->action1 Yes cond2 Is the reaction a condensation of a β-ketonitrile with hydroxylamine? cond1->cond2 No action2 Add a Base (e.g., Pyridine) action1->action2 action3 Add a Lewis Acid (e.g., BF3·OEt2) action2->action3 action4 Modify Reaction Temperature action3->action4 end Re-analyze Product Mixture action4->end action5 Adjust pH of the reaction mixture. Basic conditions may favor 5-aminoisoxazole. cond2->action5 Yes cond2->end No/ Other Method action5->end

Figure 1: Troubleshooting workflow for addressing regioisomeric mixtures.

Issue 2: Poor Yield or No Reaction in Nitrile Addition to α-Chlorooximes

Symptoms:

  • Starting materials are largely unreacted after the specified reaction time.

  • TLC or LC-MS analysis shows only starting materials or decomposition products.

  • Low isolated yield of the desired 4-alkyl-5-aminoisoxazole.

Logical Troubleshooting Workflow:

G cluster_lithiation Verify Lithiation Step start Low/No Yield in Lithiated Nitrile Addition cond1 Was the lithiated nitrile generated effectively? start->cond1 cond2 Is the α-chlorooxime stable and pure? cond1->cond2 Yes cluster_lithiation cluster_lithiation cond1->cluster_lithiation Uncertain action1 Ensure anhydrous conditions (dry solvent, glassware). action2 Use a fresh, titrated solution of n-BuLi or LDA. action3 Perform the lithiation at low temperature (e.g., -78 °C). action4 Re-purify the α-chlorooxime. Verify its structure by NMR. cond2->action4 No end Re-run Reaction cond2->end Yes action4->end cluster_lithiation->cond2

Figure 2: Troubleshooting workflow for the addition of lithiated nitriles to α-chlorooximes.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition[4]

This protocol describes the one-pot synthesis of 5-aminoisoxazoles from the reaction of in situ generated nitrile oxides and α-cyanoenamines.

Materials:

  • α-Cyanoenamine (1.0 eq)

  • Nitroalkane (e.g., nitroethane, 1.2 eq) or Hydroximoyl chloride (1.0 eq)

  • Phenylisocyanate (1.8 eq, for nitroalkane method)

  • Triethylamine (for both methods)

  • Anhydrous toluene

Procedure for Nitrile Oxide Generation from a Nitroalkane (Mukaiyama Method):

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the α-cyanoenamine (5 mmol) in dry toluene (15 mL).

  • Add the nitroethane (6 mmol) followed by distilled phenylisocyanate (9 mmol).

  • Slowly add triethylamine (5 drops) to the stirred solution. A precipitate of diphenylurea will form.

  • Continue stirring the reaction mixture overnight at room temperature.

  • Filter off the precipitated urea and wash with a small amount of toluene.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization.

Procedure for Nitrile Oxide Generation from a Hydroximoyl Chloride:

  • In a round-bottom flask, dissolve the hydroximoyl chloride (5 mmol) and the α-cyanoenamine (5 mmol) in toluene (15 mL).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of triethylamine (5.5 mmol) in toluene (5 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Alkyl-5-aminoisoxazoles via Lithiated Nitrile Addition to α-Chlorooximes[7]

This protocol details the synthesis of 4-alkyl-5-aminoisoxazoles.

Materials:

  • Alkyl nitrile (e.g., acetonitrile, 2.0 eq)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (2.0 eq)

  • α-Chlorooxime (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Add the alkyl nitrile (2.0 eq) to the cold THF.

  • Slowly add the n-BuLi or LDA solution (2.0 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • In a separate flask, dissolve the α-chlorooxime (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the solution of the α-chlorooxime to the lithiated nitrile solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Table 1: Yields of 5-Aminoisoxazoles from 1,3-Dipolar Cycloaddition[4]
EntryNitrile Oxide PrecursorEnamineProductYield (%)
1p-Cl-Ph-C(Cl)=NOH1-Morpholinoacrylonitrile1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine75
2Me-CH₂-NO₂1-Morpholinoacrylonitrile4-(3-Methylisoxazol-5-yl)morpholine95
3Me-NO₂1-Morpholinoacrylonitrile4-(Isoxazol-5-yl)morpholine65
4p-Cl-Ph-C(Cl)=NOH1-(Piperidin-1-yl)acrylonitrile1-[3-(4-Chlorophenyl)isoxazol-5-yl]piperidine70
5Me-CH₂-NO₂1-(Piperidin-1-yl)acrylonitrile1-(3-Methylisoxazol-5-yl)piperidine90
Table 2: Regioselectivity in the Cyclocondensation of β-Enamino Diketones[3]
EntrySubstrateSolventAdditiveTemperatureRegioisomeric Ratio (A:B)Predominant Isomer
11aMeCNPyridineRT>95:54,5-disubstituted (A)
21aEtOH-Reflux20:804,5-disubstituted (B)
31aMeCNBF₃·OEt₂Reflux>95:53,4-disubstituted

References

Optimization of reaction conditions for 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process. First, 2-chlorobenzaldehyde is converted to 2-chlorobenzaldehyde oxime. This intermediate is then reacted with a suitable C2-synthon, such as chloroacetonitrile or cyanoacetamide, in the presence of a base to yield the target molecule, this compound. A closely related synthesis for the 4-chloro analogue involves the reaction of 4-chlorobenzoylacetonitrile with hydroxylamine.[1]

Q2: I am having trouble with the first step, the formation of 2-chlorobenzaldehyde oxime. What are the optimal conditions?

For the synthesis of aryl oximes, a straightforward procedure involves reacting the corresponding aldehyde with hydroxylamine hydrochloride.[2] To neutralize the HCl salt and liberate the free hydroxylamine, a mild base such as sodium acetate or sodium carbonate is typically used.[3][4] The reaction is often carried out in a solvent mixture like ethanol/water.

Q3: My cyclization reaction to form the isoxazole ring is giving a low yield. What factors should I investigate?

Low yields in the cyclization step can be attributed to several factors. The choice of base and solvent is critical. Common bases for this type of reaction include sodium hydroxide, sodium ethoxide, or triethylamine. The solvent can range from alcohols like ethanol to aprotic solvents like THF or DMF. It is crucial to ensure anhydrous conditions if using moisture-sensitive reagents. The reaction temperature can also significantly impact the yield and reaction time.

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

In addition to the desired this compound, several side products can form. These may include unreacted starting materials, the intermediate oxime, or products from self-condensation of the C2-synthon. In the case of using nitrile oxides, dimerization to form furoxans can be a competing reaction.[5] Proper stoichiometry and controlled addition of reagents can help minimize these side reactions.

Q5: What is the recommended method for purifying the final product?

Purification of this compound can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary. A patent for a related compound, 3-amino-5-methylisoxazole, describes a purification process involving treatment with an aqueous caustic solution followed by distillation.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no conversion of 2-chlorobenzaldehyde to the oxime Incomplete liberation of free hydroxylamine.Ensure the correct stoichiometry of the base (e.g., sodium carbonate, sodium acetate) to neutralize the hydroxylamine hydrochloride.
Low reaction temperature or insufficient reaction time.The reaction is typically stirred for several hours at room temperature.[4] Gentle heating may be applied if the reaction is sluggish, but monitor for side product formation.
Low yield of this compound in the cyclization step Incorrect choice of base or solvent.Screen different base/solvent combinations. For a similar synthesis of 3-(4-chlorophenyl)isoxazol-5-amine, sodium hydroxide in water was used.[1] For other 5-aminoisoxazole syntheses, refluxing in ethanol is common.[7][8]
Reaction temperature is too low or too high.Optimize the reaction temperature. Some cyclizations proceed at room temperature, while others require heating.[7][8][9]
Formation of multiple products (observed on TLC) Unoptimized reaction conditions leading to side reactions.Adjust the stoichiometry of the reactants. Slow, dropwise addition of one reagent to the other can sometimes minimize side product formation.
Dimerization of nitrile oxide intermediate.If using a nitrile oxide-based route, ensure it reacts with the dipolarophile as it is generated in situ to minimize dimerization.
Difficulty in isolating the final product Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding a non-solvent or by concentrating the reaction mixture.
Emulsion formation during aqueous workup.Add a small amount of brine to the aqueous layer to break the emulsion.
Product is impure after initial isolation Incomplete reaction or presence of side products.Purify the crude product by recrystallization from an appropriate solvent system. If necessary, perform column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzaldehyde Oxime

This protocol is based on general procedures for the synthesis of aldoximes.[3][4]

Reagent Molar Equivalent Quantity (for 10 mmol scale)
2-Chlorobenzaldehyde1.01.41 g (1.20 mL)
Hydroxylamine Hydrochloride1.10.77 g
Sodium Acetate1.10.90 g
Ethanol-10 mL
Water-10 mL

Procedure:

  • In a round-bottom flask, dissolve 2-chlorobenzaldehyde in 10 mL of ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in 10 mL of water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add 20 mL of cold water to the reaction mixture to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to obtain 2-chlorobenzaldehyde oxime.

Protocol 2: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 3-(4-chlorophenyl)isoxazol-5-amine.[1]

Reagent Molar Equivalent Quantity (for 10 mmol scale)
2-Chlorobenzoylacetonitrile1.01.80 g
Hydroxylamine Hydrochloride1.10.77 g
Sodium Hydroxide2.00.80 g
Water-20 mL

Procedure:

  • To a stirred solution of 2-chlorobenzoylacetonitrile and sodium hydroxide in 20 mL of water, add hydroxylamine hydrochloride.

  • Heat the resulting mixture at 100°C for 3 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the precipitated product is filtered.

  • Wash the solid with water and dry under vacuum to afford this compound.

  • If no precipitate forms, dilute the mixture with ethyl acetate and separate the organic layer. The aqueous layer can be further extracted with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Oxime 2-Chlorobenzaldehyde Oxime 2-Chlorobenzaldehyde->Oxime + Hydroxylamine HCl + Base Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Oxime Chloroacetonitrile Chloroacetonitrile Final_Product This compound Chloroacetonitrile->Final_Product Oxime->Final_Product + Chloroacetonitrile + Base (Cyclization)

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare Starting Materials and Reagents Start->Reagent_Prep Reaction_Setup Set up Reaction Apparatus Reagent_Prep->Reaction_Setup Run_Reaction Run Reaction under Optimized Conditions Reaction_Setup->Run_Reaction Monitor_Progress Monitor Progress with TLC Run_Reaction->Monitor_Progress Workup Aqueous Workup and Extraction Monitor_Progress->Workup Reaction Complete Purification Purify Crude Product (Recrystallization or Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for chemical synthesis and optimization.

References

Troubleshooting guide for the synthesis of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazole derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Problem 1: Low or No Yield of Isoxazole Product

Question: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in isoxazole synthesis can stem from several factors related to starting materials, reaction conditions, and the stability of intermediates. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_sm Verify Starting Material Quality - Purity (NMR, LC-MS) - Reactivity of 1,3-dicarbonyl/alkyne - Quality of hydroxylamine/nitrile oxide precursor start->check_sm check_conditions Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Atmosphere inert (if required)? - Correct solvent and base/acid? check_sm->check_conditions If materials are pure optimize_conditions Optimize Reaction Conditions - Vary temperature - Adjust reaction time - Screen different solvents/catalysts - Use microwave irradiation check_sm->optimize_conditions If materials are impure/degraded check_intermediate Consider Intermediate Stability (For 1,3-Dipolar Cycloaddition) - Nitrile oxide dimerization? - In situ generation effective? check_conditions->check_intermediate If conditions are correct check_conditions->optimize_conditions If conditions may be suboptimal check_intermediate->optimize_conditions If no dimerization evident slow_addition Slow Addition of Reagents - Add precursor for in situ generation slowly - Use diffusion reagent mixing check_intermediate->slow_addition If dimerization is suspected outcome Improved Yield optimize_conditions->outcome no_improvement No Improvement optimize_conditions->no_improvement slow_addition->outcome

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Potential Solutions:

  • Starting Material Integrity: Ensure the purity and reactivity of your starting materials. 1,3-dicarbonyl compounds can exist in keto-enol tautomers, which can affect reactivity. For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is crucial.

  • Reaction Conditions:

    • Temperature: Some reactions require specific temperature control. For instance, the in situ generation of nitrile oxides may need to be done at a low temperature to prevent dimerization, followed by warming to facilitate the cycloaddition.

    • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to low conversion, while excessively long times can lead to product degradation or byproduct formation.

    • Solvent and Catalyst: The choice of solvent and catalyst can significantly impact the yield. Consider screening different solvents and catalysts. For instance, ultrasound irradiation has been shown to improve yields and reduce reaction times.[1]

  • Intermediate Stability (for 1,3-Dipolar Cycloadditions): Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations.[2] To mitigate this, generate the nitrile oxide in situ and ensure the dipolarophile (alkyne) is readily available to react. Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also minimize dimerization.[2]

Problem 2: Formation of a Mixture of Regioisomers

Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge, particularly in the Claisen isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions.[3] Regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.

Decision Tree for Improving Regioselectivity

regio_troubleshooting start Mixture of Regioisomers Observed synthesis_type Which Synthesis Method? start->synthesis_type claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_type->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_type->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_solutions cyclo_solutions Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF3·OEt2) - Modify electronic properties of alkyne or nitrile oxide - Use copper-catalyzed conditions for terminal alkynes cycloaddition->cyclo_solutions outcome Improved Regioselectivity claisen_solutions->outcome cyclo_solutions->outcome

Caption: A decision-making flowchart for addressing regioselectivity issues.

Potential Solutions:

  • Modify Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the regioselectivity. For example, in the reaction of β-enamino diketones with hydroxylamine, using ethanol (protic) versus acetonitrile (aprotic) can favor different regioisomers.[4]

    • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can control the regioselectivity in the synthesis from β-enamino diketones.[4] The amount of the Lewis acid is also a critical parameter to optimize.

    • pH Control: In the Claisen synthesis, the pH of the reaction medium can determine the isomeric ratio of the products.[5]

  • Substrate Modification: Using β-enamino diketones instead of traditional 1,3-dicarbonyls can provide better regiochemical control.[3][4] The steric and electronic properties of the substituents on both the 1,3-dicarbonyl/alkyne and the hydroxylamine/nitrile oxide precursor can be modified to favor the formation of one regioisomer.

Data on Regioselectivity Control

The following tables summarize the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[4]

Table 1: Effect of Solvent and Base on Regioisomer Ratio

EntrySolventBaseRatio (2a:3a)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2583
3H₂O/EtOH (1:1)-40:6075

Reaction conditions: β-enamino diketone 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), solvent (4 mL) at room temperature.

Table 2: Effect of Lewis Acid (BF₃·OEt₂) and Solvent on Regioisomer Ratio

EntryBF₃·OEt₂ (equiv.)SolventPyridineRatio (4a:5a)Isolated Yield (%)
10.5CH₂Cl₂-60:4065
21.0CH₂Cl₂-70:3070
32.0CH₂Cl₂-85:1575
42.5CH₂Cl₂-85:1573
52.0MeCNYes90:1079
62.0THFYes80:2072

Reaction conditions: β-enamino diketone 1a (0.5 mmol), NH₂OH·HCl (0.6 mmol), at room temperature.

Problem 3: Difficulty in Purifying the Isoxazole Product

Question: I am struggling to purify my crude isoxazole product. What purification strategies can I employ, especially for separating regioisomers?

Answer: Purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts (e.g., furoxans), and regioisomers with similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most common method for purification.

    • Solvent System Screening: Systematically screen different solvent systems using thin-layer chromatography (TLC) to find conditions that provide the best separation. Sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve separation.

    • Stationary Phase: If separation on silica gel is poor, consider using other stationary phases like alumina (acidic, basic, or neutral) or reverse-phase silica.[6]

  • Preparative TLC/HPLC: For difficult separations, preparative TLC or high-performance liquid chromatography (HPLC) can be effective, although they are often limited to smaller scales.

  • Crystallization: If the desired product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization of the desired isomer.

  • Supercritical Fluid Chromatography (SFC): For challenging separations of isomers, SFC can be a powerful technique.[7]

  • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting group can then be removed to yield the pure isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to isoxazole derivatives?

A1: The two most common and versatile methods for synthesizing the isoxazole ring are:

  • Reaction of 1,3-dicarbonyl compounds with hydroxylamine (Claisen Isoxazole Synthesis): This involves the condensation of a 1,3-diketone, β-ketoester, or a related compound with hydroxylamine.[8][9]

  • 1,3-Dipolar Cycloaddition: This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[10][9] This method is often highly efficient and regioselective, particularly with modern catalytic systems.[11]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?

A2: The isoxazole ring can be sensitive to certain conditions. The N-O bond is relatively weak and can be cleaved under:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.

  • Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange.[11]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.

If you suspect product decomposition, consider using milder workup procedures, avoiding strongly acidic or basic conditions, and protecting the compound from light if it is photosensitive.

Q3: What are the safety precautions I should take when synthesizing isoxazoles?

A3: Standard laboratory safety practices should always be followed. Specific hazards in isoxazole synthesis include:

  • Hydroxylamine and its salts: These can be toxic and corrosive. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Nitrile Oxides: These are reactive intermediates and should be handled with care. It is best to generate them in situ to avoid isolation.

  • Solvents and Reagents: Many of the solvents and reagents used (e.g., strong acids, bases, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: Can I use microwave irradiation to speed up my isoxazole synthesis?

A4: Yes, microwave-assisted synthesis can be a very effective technique for preparing isoxazole derivatives. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[13][14][15] It is particularly useful for 1,3-dipolar cycloaddition reactions.[13]

Experimental Protocols

Protocol 1: General Procedure for Claisen-Schmidt Condensation and Cyclization to Isoxazole

This two-step procedure first involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

    • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

    • Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated solid (the chalcone), wash with water, and dry. The crude chalcone can be purified by recrystallization from ethanol.[16]

  • Isoxazole Formation:

    • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.

    • Add an aqueous solution of a base (e.g., 40% KOH) to the mixture and continue refluxing for 4-12 hours, monitoring the reaction by TLC.[16]

    • After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[16]

Protocol 2: Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkene (to form an isoxazoline) or alkyne (to form an isoxazole).

  • Reaction Setup:

    • In a 10 mL microwave reaction vial, add the aldoxime (1.0 eq.), the alkyne (1.2 eq.), and an oxidant such as diacetoxyiodobenzene (DIB) or N-chlorosuccinimide (NCS).[13]

    • Add a suitable solvent, such as methanol (5 mL).

    • Seal the vial and place it in the cavity of a microwave reactor.

  • Microwave Irradiation:

    • Irradiate the mixture at a set temperature (e.g., 100-180 °C) and power (e.g., 200 W) for 5-20 minutes.[13] The optimal conditions will depend on the specific substrates.

  • Workup and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane).[13]

References

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine. The following information is designed to address common issues encountered during the reaction and purification processes, with a focus on byproduct removal.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and efficient method for the synthesis of this compound involves a multi-step process. This typically begins with a Knoevenagel condensation of 2-chlorobenzaldehyde with an active methylene compound, such as malononitrile or cyanoacetamide, followed by a cyclization reaction with hydroxylamine.

Q2: What are the potential byproducts in the synthesis of this compound?

Several byproducts can form during the synthesis, depending on the specific reaction conditions. The most common include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual 2-chlorobenzaldehyde, malononitrile, or cyanoacetamide in the reaction mixture.

  • Knoevenagel Condensation Intermediate: The intermediate product of the Knoevenagel condensation, 2-(2-chlorobenzylidene)malononitrile, may not fully cyclize.

  • Self-Condensation Products: Aldehydes and active methylene compounds can undergo self-condensation, especially in the presence of a strong base.

  • Side Products from Nitrile Oxide Formation: If the synthesis proceeds via a nitrile oxide intermediate, byproducts from the dimerization of the nitrile oxide (furoxans) or trapping of the nitrile oxide by other nucleophiles can occur.

Q3: My reaction mixture is a complex mixture of products. What are the likely causes?

A complex product mixture can arise from several factors:

  • Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to an excess of one starting material and the formation of related side products.

  • Suboptimal Reaction Temperature: Both temperature and reaction time can significantly influence the reaction outcome. Deviation from the optimal conditions can promote the formation of byproducts.

  • Inappropriate Base or Catalyst: The choice and amount of base or catalyst are critical for the Knoevenagel condensation and cyclization steps. An unsuitable catalyst can lead to undesired side reactions.

  • Presence of Impurities in Starting Materials: The purity of the starting materials is crucial. Impurities can interfere with the desired reaction pathway.

Troubleshooting Guide: Byproduct Removal

This section provides guidance on common issues related to the purification of this compound and the removal of byproducts.

Observed Problem Potential Cause Suggested Solution
Low Purity After Initial Work-up Incomplete reaction or formation of significant amounts of byproducts.Optimize reaction conditions (temperature, time, stoichiometry). Consider a different synthetic route if byproduct formation is persistent.
Inefficient extraction during work-up.Ensure proper pH adjustment during aqueous washes to maximize the partitioning of the desired product into the organic layer. Use a suitable extraction solvent in sufficient volume.
Presence of Unreacted 2-Chlorobenzaldehyde Incomplete Knoevenagel condensation.Increase the reaction time or temperature for the condensation step. Ensure the catalyst is active.
Purification can be achieved by column chromatography. A non-polar eluent system will typically elute the aldehyde before the more polar product.
Presence of Knoevenagel Intermediate Incomplete cyclization with hydroxylamine.Ensure the correct stoichiometry of hydroxylamine is used. Adjust the pH of the reaction mixture for the cyclization step.
The intermediate is generally less polar than the final product and can be separated by column chromatography.
Discoloration of the Final Product Formation of colored impurities or degradation products.Treat the crude product with activated carbon during recrystallization. For persistent discoloration, a purification method involving treatment with an aqueous caustic solution followed by distillation of the aqueous phase has been reported for a similar compound and may be effective.[1]
Difficulty in Crystallization Presence of impurities inhibiting crystal formation.Purify the crude product by column chromatography before attempting recrystallization.
Unsuitable recrystallization solvent.Perform a solvent screen to identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Co-elution of Byproducts During Column Chromatography Byproducts with similar polarity to the desired product.Optimize the eluent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina instead of silica gel). For basic amine compounds, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve separation on silica gel.

Experimental Protocols

General Synthesis via Knoevenagel Condensation and Cyclization

A plausible synthetic route for this compound is outlined below. Please note that specific reaction conditions may require optimization.

Step 1: Knoevenagel Condensation

  • To a solution of 2-chlorobenzaldehyde and malononitrile (1:1 molar ratio) in a suitable solvent (e.g., ethanol, isopropanol), add a catalytic amount of a weak base (e.g., piperidine, triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • The intermediate, 2-(2-chlorobenzylidene)malononitrile, may precipitate from the reaction mixture and can be isolated by filtration.

Step 2: Cyclization to this compound

  • Suspend the 2-(2-chlorobenzylidene)malononitrile in a suitable solvent (e.g., ethanol).

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) in water.

  • Heat the reaction mixture under reflux until the cyclization is complete (monitored by TLC).

  • After cooling, the product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent.

Purification Protocols

1. Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Filter the hot solution to remove insoluble impurities and activated carbon.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elute the column with a suitable solvent system, starting with a non-polar eluent and gradually increasing the polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound. For this basic amine compound, adding a small percentage of triethylamine to the eluent can help to reduce tailing and improve separation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Chlorobenzaldehyde + Malononitrile knoevenagel Knoevenagel Condensation (Base Catalyst) start->knoevenagel intermediate Intermediate: 2-(2-chlorobenzylidene)malononitrile knoevenagel->intermediate cyclization Cyclization with Hydroxylamine intermediate->cyclization crude_product Crude this compound cyclization->crude_product purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity Crude column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem: Low Purity of Final Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction unreacted_sm Unreacted Starting Materials Present? check_reaction->unreacted_sm intermediate_present Knoevenagel Intermediate Present? unreacted_sm->intermediate_present No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes multiple_byproducts Multiple Byproducts Present? intermediate_present->multiple_byproducts No optimize_cyclization Optimize Cyclization Step (Base, Temp) intermediate_present->optimize_cyclization Yes purify_column Purify by Column Chromatography multiple_byproducts->purify_column Yes purify_recrystallization Purify by Recrystallization multiple_byproducts->purify_recrystallization No optimize_reaction->check_reaction optimize_cyclization->check_reaction end Pure Product Obtained purify_column->end purify_recrystallization->end

Caption: Troubleshooting logic for addressing low product purity in the synthesis.

References

Challenges in the scale-up of 5-aminoisoxazole production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-aminoisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 5-aminoisoxazoles?

A1: The most prevalent methods for synthesizing 5-aminoisoxazoles include:

  • [3+2] Cycloaddition of nitrile oxides with enamines or alkynes: This is a widely used method where a nitrile oxide is generated in situ and reacts with a suitable dipolarophile.[1][2]

  • Reaction of β-enamino diketones with hydroxylamine: This method offers good control over regioselectivity by varying reaction conditions.

  • From thiocarbamoylcyanoacetates and hydroxylamine: This route provides a convenient synthesis of 5-aminoisoxazoles under reflux conditions.[3]

  • From 3-trimethylsilylprop-2-ynamides: This method involves the in situ generation of (Z)-3-azidoprop-2-enamides, which then cyclize to form 5-aminoisoxazoles.

Q2: What are the key challenges when scaling up 5-aminoisoxazole production from lab to pilot plant?

A2: Key challenges during scale-up include:

  • Reaction Exothermicity: Many synthetic routes, particularly those involving nitrile oxide formation and cycloaddition, can be exothermic. Managing heat removal in large reactors is critical to prevent runaway reactions and ensure product quality.

  • Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents in large volumes is crucial for maintaining reaction selectivity and avoiding localized side reactions.

  • Work-up and Product Isolation: Lab-scale work-up procedures like extractions and column chromatography can be inefficient and costly at scale. Developing robust crystallization and filtration processes is essential.

  • Impurity Profile: The impurity profile can change significantly with scale. Side reactions that are minor at the lab scale can become major issues in a pilot plant setting.

  • Regioselectivity Control: Maintaining the desired regioselectivity can be challenging with changes in mixing, temperature gradients, and reagent concentrations at a larger scale.[4]

Q3: How does the choice of solvent impact the reaction and scale-up?

A3: The solvent plays a critical role in solubility of reactants and intermediates, reaction rate, regioselectivity, and ease of work-up. When scaling up, factors such as solvent toxicity, environmental impact, cost, and ease of recovery become paramount. For instance, while solvents like ethyl acetate or toluene may be used in the lab, their recovery and recycling are important considerations at an industrial scale.[1]

Q4: What are the common impurities encountered in 5-aminoisoxazole synthesis?

A4: Common impurities can include:

  • Regioisomers: Formation of undesired isoxazole regioisomers is a common issue, particularly in cycloaddition reactions.[4]

  • Dimerization products of nitrile oxides: Nitrile oxides can dimerize to form furoxans, reducing the yield of the desired product.

  • Unreacted starting materials and intermediates.

  • Byproducts from side reactions: These can be highly dependent on the specific synthetic route and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps at Lab Scale Scale-Up Considerations & Solutions
Incomplete Reaction Monitor reaction progress using TLC, HPLC, or NMR. Increase reaction time or temperature if necessary.At scale, ensure adequate mixing to maintain homogeneity. Consider using a higher temperature if thermal stability of the product allows. Implement Process Analytical Technology (PAT) for real-time reaction monitoring.[5][6][7][8]
Degradation of Reactants or Product Check the stability of starting materials and the product under the reaction conditions. Use milder reaction conditions if degradation is observed.Perform thermal stability studies (e.g., using Differential Scanning Calorimetry) on reactants and the product to define safe operating temperature ranges. Minimize reaction time at elevated temperatures.
Side Reactions (e.g., Nitrile Oxide Dimerization) Add the nitrile oxide precursor slowly to the dipolarophile to maintain a low concentration of the nitrile oxide. Optimize the reaction temperature; lower temperatures often favor the desired cycloaddition.Implement controlled, slow addition of the nitrile oxide precursor using a dosing pump. Ensure efficient heat removal to maintain a consistent, low temperature. The surface area-to-volume ratio decreases on scale-up, making heat transfer more challenging.
Poor Work-up and Isolation Optimize extraction and purification methods (e.g., column chromatography) to minimize product loss.Develop a robust crystallization procedure for product isolation. This is more scalable and cost-effective than chromatography. Investigate different solvent systems and cooling profiles to maximize recovery and purity.
Issue 2: Poor Regioselectivity
Potential Cause Troubleshooting Steps at Lab Scale Scale-Up Considerations & Solutions
Reaction Temperature Vary the reaction temperature. In some cases, lower temperatures can improve regioselectivity.Implement strict temperature control with efficient reactor cooling systems. Even small temperature gradients within a large reactor can impact selectivity.
Solvent Effects Screen different solvents. The polarity and coordinating ability of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity.Select a solvent that provides a good balance of selectivity, solubility, and ease of handling/recovery at scale. The choice may differ from the lab-scale optimum due to practical and economic reasons.
Steric and Electronic Effects Modify the substituents on the nitrile oxide or the dipolarophile to favor the formation of the desired regioisomer.While substrate modification is less feasible during a scale-up campaign, understanding these effects from lab studies is crucial for troubleshooting.
Catalyst or Additive Effects For certain reactions, the use of a Lewis acid or base catalyst can influence regioselectivity. Experiment with different catalysts and loadings.Ensure efficient mixing to maintain a homogeneous distribution of the catalyst. Catalyst deactivation or heterogeneity can become more pronounced at a larger scale.
Issue 3: Impurity Formation
Potential Cause Troubleshooting Steps at Lab Scale Scale-Up Considerations & Solutions
Formation of Nitrile Oxide Dimers As with low yield, maintain a low concentration of the in situ generated nitrile oxide by slow addition of its precursor.Use a well-controlled addition system and efficient mixing. Consider a continuous flow reactor setup which can maintain very low concentrations of reactive intermediates.
Formation of Isomeric Byproducts Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.[4]Precise control over process parameters is even more critical at scale. Utilize PAT to monitor the formation of isomers in real-time and adjust conditions as needed.
Hydrolysis of Reactants or Products Ensure all reagents and solvents are dry if the reaction is moisture-sensitive.Use dry solvents and operate under an inert atmosphere (e.g., nitrogen blanket) to prevent moisture ingress in large-scale equipment.
Solvent Discoloration during Work-up A known issue in the commercial production of related compounds is solvent discoloration during recovery, which can indicate impurity formation. Purify the crude product before final isolation steps.Implement an intermediate purification step, such as a carbon treatment or a wash with a mild oxidizing or reducing agent, to remove color-forming impurities before final crystallization.

Experimental Protocols

Lab-Scale Synthesis of 5-Aminoisoxazole via [3+2] Cycloaddition (Illustrative)

This protocol is a generalized representation based on common laboratory procedures.

Materials:

  • Substituted Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Enamine (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve the aldoxime in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of NCS in ethyl acetate to the cooled aldoxime solution over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour to form the corresponding hydroximoyl chloride.

  • In a separate flask, dissolve the enamine in ethyl acetate.

  • Slowly add the enamine solution to the hydroximoyl chloride solution, followed by the dropwise addition of triethylamine over 1 hour, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pilot-Scale Synthesis Considerations

Equipment:

  • Jacketed glass-lined reactor with overhead stirring and temperature control unit.

  • Dosing pumps for controlled addition of reagents.

  • Filtration and drying equipment (e.g., Nutsche filter-dryer).

Modified Procedure:

  • Charge the reactor with the aldoxime and ethyl acetate.

  • Cool the reactor jacket to 0-5 °C.

  • The NCS solution is added via a dosing pump at a controlled rate to maintain the internal temperature below 10 °C.

  • After the hydroximoyl chloride formation, the enamine solution is added, followed by the controlled addition of triethylamine via a separate dosing pump. The exotherm is carefully managed by adjusting the addition rate and the jacket temperature.

  • After the reaction is complete, the triethylamine hydrochloride salt is removed by filtration.

  • The aqueous work-up is performed in the reactor by adding water, agitating, allowing for phase separation, and draining the aqueous layer.

  • The solvent is removed by distillation under reduced pressure.

  • The crude product is isolated and subjected to a crystallization step from a suitable solvent system to achieve the desired purity.

Quantitative Data

Table 1: Comparison of Lab-Scale vs. Scaled-Up [3+2] Cycloaddition for a Hypothetical 5-Aminoisoxazole

ParameterLab Scale (10g)Pilot Scale (10kg) (Projected)Key Considerations for Scale-Up
Reaction Volume 200 mL200 LSurface area-to-volume ratio decreases, impacting heat transfer.
Reagent Addition Time 30-60 min4-8 hoursSlower addition is necessary to control the exotherm.
Reaction Temperature 0-25 °C0-25 °C (with stricter control)Maintaining a consistent temperature profile in a large volume is challenging.
Typical Yield 70-85%65-80%Yields may be slightly lower at scale due to longer reaction times and more complex work-up.
Purity (Crude) 85-95%80-90%Potential for increased side products due to localized temperature and concentration gradients.
Purification Method Column ChromatographyCrystallizationChromatography is generally not economically viable for large quantities.
Cycle Time 24-48 hours72-96 hoursLonger addition times, heating/cooling cycles, and work-up contribute to longer cycle times.

Note: Pilot scale data is projected and will vary depending on the specific process and equipment.

Visualizations

General Synthetic Pathway: [3+2] Cycloaddition

G Aldoxime Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride + NCS NCS NCS->Hydroximoyl_Chloride Nitrile_Oxide Nitrile Oxide (in situ) Hydroximoyl_Chloride->Nitrile_Oxide + Base Enamine Enamine Aminoisoxazole 5-Aminoisoxazole Enamine->Aminoisoxazole Base Base (e.g., Et3N) Base->Nitrile_Oxide Nitrile_Oxide->Aminoisoxazole + Enamine [3+2] Cycloaddition Side_Product Side Products (e.g., Furoxan) Nitrile_Oxide->Side_Product Dimerization

Caption: Synthetic route to 5-aminoisoxazoles via [3+2] cycloaddition.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Degradation Is there evidence of degradation? Check_Completion->Check_Degradation Yes Increase_Time_Temp Increase reaction time/temperature Check_Completion->Increase_Time_Temp No Check_Side_Products Are significant side products observed? Check_Degradation->Check_Side_Products No Milder_Conditions Use milder conditions Check_Degradation->Milder_Conditions Yes Check_Isolation Review work-up and isolation procedure Check_Side_Products->Check_Isolation No Optimize_Addition Optimize reagent addition (slow addition) Check_Side_Products->Optimize_Addition Yes Optimize_Purification Optimize purification/crystallization

Caption: Decision tree for troubleshooting low yield in 5-aminoisoxazole synthesis.

Scale-Up Workflow

G cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_production Production Scale Lab_Synthesis Route Scouting & Lab Synthesis (mg-g) Lab_Analytics Analytical Method Development (TLC, LC-MS) Lab_Synthesis->Lab_Analytics Lab_Purification Purification (Chromatography) Lab_Analytics->Lab_Purification Pilot_Synthesis Process Optimization & Pilot Synthesis (kg) Lab_Purification->Pilot_Synthesis Technology Transfer PAT Process Analytical Technology (PAT) Pilot_Synthesis->PAT Crystallization Crystallization Development PAT->Crystallization Production Commercial Manufacturing (tonnes) Crystallization->Production Scale-Up QC Quality Control Production->QC Release Product Release QC->Release

Caption: Workflow for scaling up 5-aminoisoxazole production.

References

Technical Support Center: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternative synthetic routes for 3-(2-Chlorophenyl)isoxazol-5-amine. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address potential experimental challenges.

Alternative Synthetic Routes: An Overview

The synthesis of this compound can be approached through several alternative routes, each with its own set of advantages and potential challenges. The primary strategies involve the formation of the isoxazole ring through cycloaddition reactions or condensation reactions. Below is a summary of promising synthetic pathways.

RouteKey PrecursorsGeneral Reaction ConditionsReported Yields (General)Key Advantages
Route A 2-Chlorobenzaldoxime, AcetonitrileLow temperature, strong base (e.g., n-BuLi)Moderate to GoodDirect, utilizes readily available starting materials.
Route B 2-Chlorobenzonitrile oxide, CyanoenaminesRoom temperature or refluxGood to Excellent[1]High regioselectivity, milder conditions for the cycloaddition step.[1]
Route C 2-Chlorophenyl β-ketonitrile, HydroxylamineBasic conditions, refluxVariableA classical and versatile method for 5-aminoisoxazole synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound.

Route A: From 2-Chlorobenzaldehyde α-Chlorooxime and Acetonitrile

Q1: My reaction yield is consistently low when reacting 2-chlorobenzaldehyde α-chlorooxime with lithiated acetonitrile. What are the potential causes and solutions?

A1: Low yields in this reaction can stem from several factors:

  • Incomplete formation of the lithiated acetonitrile: Ensure the acetonitrile is completely deprotonated. Use a slight excess of a strong base like n-butyllithium (n-BuLi) and ensure your reaction solvent (e.g., THF) is anhydrous. The temperature should be maintained at -78°C during the addition of n-BuLi.

  • Side reactions of the α-chlorooxime: The α-chlorooxime can be unstable. It is best to use it immediately after preparation. Side reactions can be minimized by maintaining a low reaction temperature throughout the addition of the lithiated acetonitrile.

  • Work-up issues: The product, this compound, has basic properties. During aqueous work-up, ensure the pH is adjusted carefully to avoid partitioning of the product into the aqueous layer. Extraction with a suitable organic solvent like ethyl acetate should be thorough.

Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I identify and minimize them?

A2: Common byproducts can include dimers of the nitrile oxide (furoxans) or products from the decomposition of the α-chlorooxime.

  • Identification: Use techniques like TLC, LC-MS, and NMR to characterize the byproducts.

  • Minimization:

    • Slowly add the lithiated acetonitrile to the α-chlorooxime solution at a low temperature to control the reaction rate and reduce side reactions.

    • Ensure the stoichiometry of the reactants is accurate. An excess of the nitrile anion can sometimes lead to side reactions.

Route B: 1,3-Dipolar Cycloaddition of 2-Chlorobenzonitrile Oxide

Q3: I am having trouble generating the 2-chlorobenzonitrile oxide in situ. What are the best practices?

A3: The in situ generation of nitrile oxides is a critical step.[2][3][4] Common methods include the dehydrohalogenation of α-chlorooximes with a base (e.g., triethylamine) or the oxidation of aldoximes.[1]

  • From 2-Chlorobenzaldoxime: Oxidation using reagents like N-chlorosuccinimide (NCS) or bleach (NaOCl) is effective.[2] Careful control of the reaction temperature is crucial to prevent dimerization of the nitrile oxide.

  • From 2-Chlorobenzaldehyde α-chlorooxime: Treatment with a non-nucleophilic base like triethylamine at room temperature is a common and effective method.[1] The choice of solvent can also be important; toluene is often used.[1]

Q4: The cycloaddition reaction between my generated 2-chlorobenzonitrile oxide and the cyanoenamine is not proceeding to completion. What can I do?

A4: Incomplete cycloaddition can be due to several factors:

  • Stability of the nitrile oxide: Nitrile oxides can be unstable and dimerize. It is best to generate the nitrile oxide in the presence of the dipolarophile (the cyanoenamine).

  • Reactivity of the cyanoenamine: The electronic properties of the cyanoenamine can affect its reactivity. Ensure the cyanoenamine is pure.

  • Reaction conditions: While many cycloadditions proceed at room temperature, gentle heating (reflux) may be necessary to drive the reaction to completion.[1]

Route C: Condensation of a 2-Chlorophenyl β-Ketonitrile with Hydroxylamine

Q5: I am struggling to synthesize the starting material, the 2-chlorophenyl β-ketonitrile. Can you suggest a reliable method?

A5: The synthesis of a β-ketonitrile can be challenging. A common method is the condensation of an ester with a nitrile. For example, reacting ethyl 2-chlorobenzoate with the anion of acetonitrile (generated using a strong base like sodium amide or LDA) can yield the desired β-ketonitrile. Anhydrous conditions are critical for the success of this reaction.

Q6: The cyclization of the β-ketonitrile with hydroxylamine is giving me a mixture of products. How can I improve the selectivity?

A6: The reaction of a β-ketonitrile with hydroxylamine can potentially yield two isomeric isoxazoles. To favor the formation of the 5-aminoisoxazole isomer, the reaction is typically carried out under basic conditions. The initial nucleophilic attack of hydroxylamine is on the ketone carbonyl, followed by cyclization involving the nitrile group.

  • pH control: Maintaining a basic pH (e.g., using sodium ethoxide in ethanol) is crucial for directing the cyclization to form the 5-aminoisoxazole.

  • Reaction temperature and time: Refluxing in ethanol is a common condition. Monitoring the reaction by TLC is important to determine the optimal reaction time and prevent the formation of degradation products.

Experimental Protocols

Detailed Methodology for Route B: 1,3-Dipolar Cycloaddition

This protocol is a representative example for the synthesis of a 3-aryl-5-aminoisoxazole and can be adapted for this compound.

Step 1: Synthesis of 2-Chlorobenzaldehyde α-chlorooxime

  • Dissolve 2-chlorobenzaldoxime in a suitable solvent such as DMF or chloroform.

  • Add N-chlorosuccinimide (NCS) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-chlorooxime, which can be used in the next step without further purification.

Step 2: 1,3-Dipolar Cycloaddition

  • Dissolve the crude 2-chlorobenzaldehyde α-chlorooxime and the chosen cyanoenamine (e.g., 1-morpholinocyclopent-1-ene-1-carbonitrile) in an inert solvent like toluene.

  • Add a non-nucleophilic base, such as triethylamine, dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitor by TLC).

  • Filter the triethylammonium chloride salt and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound derivative.

Visualizing the Synthetic Pathways

Diagram of Alternative Synthetic Routes

Synthetic_Routes cluster_route_a Route A cluster_route_b Route B cluster_route_c Route C A_start 2-Chlorobenzaldehyde α-Chlorooxime + Acetonitrile A_product This compound A_start->A_product n-BuLi, THF, -78°C B_start1 2-Chlorobenzonitrile Oxide B_start2 Cyanoenamine B_product This compound 1,3-Dipolar Cycloaddition B_start1->B_product B_start2->B_product C_start 2-Chlorophenyl β-Ketonitrile + Hydroxylamine C_product This compound C_start->C_product Base, Reflux Experimental_Workflow start Start: 2-Chlorobenzaldoxime step1 Chlorination (NCS) in DMF/CHCl3 at 0°C start->step1 intermediate Intermediate: 2-Chlorobenzaldehyde α-Chlorooxime step1->intermediate step2 Cycloaddition with Cyanoenamine and Et3N in Toluene intermediate->step2 workup Aqueous Work-up and Extraction step2->workup purification Column Chromatography workup->purification product Product: This compound purification->product

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(2-Chlorophenyl)isoxazol-5-amine and its 4-Chloro Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of 3-(2-Chlorophenyl)isoxazol-5-amine and its positional isomer, 3-(4-Chlorophenyl)isoxazol-5-amine. While direct comparative studies are limited, this document synthesizes available data to highlight potential differences in their pharmacological profiles, drawing from research on related chlorophenyl-isoxazole derivatives.

Introduction to Chlorophenyl-Isoxazole Amines

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. The incorporation of a chlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The position of the chlorine atom on the phenyl ring—ortho (2-position) versus para (4-position)—can lead to distinct biological effects due to differences in steric hindrance, electronic properties, and binding interactions with biological targets. Both this compound and 3-(4-Chlorophenyl)isoxazol-5-amine are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals, with potential applications as anti-inflammatory, anticancer, and antimicrobial agents.

Comparative Biological Activities

Anti-inflammatory Activity

Derivatives of chlorophenyl-isoxazoles have shown promising anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators.

Table 1: Postulated Anti-inflammatory Activity and Mechanisms

Biological Target/PathwayThis compound (Predicted)3-(4-Chlorophenyl)isoxazol-5-amine (Predicted)
TNF-α Production Potential for inhibitionPotential for inhibition
IL-6 Production Potential for inhibitionPotential for inhibition
COX-2 Expression Potential for inhibitionPotential for inhibition
NF-κB Pathway Potential for modulationPotential for modulation
MAPK Pathway Potential for modulationPotential for modulation

Note: The activities listed are predicted based on studies of related chlorophenyl-isoxazole compounds and require experimental validation for these specific isomers.

The position of the chlorine atom may influence the potency of these inhibitory effects. For instance, steric hindrance from the ortho-chloro group could lead to different binding conformations compared to the para-chloro isomer, potentially affecting enzyme or receptor interactions.

Anticancer Activity

Various isoxazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Table 2: Postulated Anticancer Activity

ActivityThis compound (Predicted)3-(4-Chlorophenyl)isoxazol-5-amine (Predicted)
Cytotoxicity against Cancer Cell Lines Potential for cytotoxic effectsPotential for cytotoxic effects
Induction of Apoptosis Potential to induce apoptosisPotential to induce apoptosis
Cell Cycle Arrest Potential to induce cell cycle arrestPotential to induce cell cycle arrest

Note: These are potential activities that warrant further investigation. The specific cancer cell lines and the potency (e.g., IC50 values) would need to be determined experimentally.

Antimicrobial Activity

The isoxazole nucleus is a common feature in several antimicrobial agents. The chlorophenyl substitution may enhance the antimicrobial spectrum and potency.

Table 3: Postulated Antimicrobial Activity

ActivityThis compound (Predicted)3-(4-Chlorophenyl)isoxazol-5-amine (Predicted)
Antibacterial Activity Potential activity against Gram-positive and/or Gram-negative bacteriaPotential activity against Gram-positive and/or Gram-negative bacteria
Antifungal Activity Potential activity against fungal strainsPotential activity against fungal strains

Note: The minimum inhibitory concentrations (MIC) against various microbial strains would need to be established through dedicated screening.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by these compounds and a general workflow for assessing their biological activities.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p38, JNK, ERK TLR4->MAPK_p IKK IKK TLR4->IKK Compound Chlorophenyl- isoxazol-5-amine Compound->MAPK_p inhibits? Compound->IKK inhibits? COX2 COX-2 MAPK_p->COX2 activates Cytokines TNF-α, IL-6 MAPK_p->Cytokines activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB (nucleus) NFκB->NFκB_nuc translocates NFκB_nuc->COX2 induces NFκB_nuc->Cytokines induces

Caption: Postulated anti-inflammatory signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis start Starting Materials isomer_2_chloro 3-(2-Chlorophenyl) isoxazol-5-amine start->isomer_2_chloro isomer_4_chloro 3-(4-Chlorophenyl) isoxazol-5-amine start->isomer_4_chloro anti_inflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) isomer_2_chloro->anti_inflammatory anticancer Anticancer Assays (e.g., MTT on cancer cell lines) isomer_2_chloro->anticancer antimicrobial Antimicrobial Assays (e.g., MIC determination) isomer_2_chloro->antimicrobial isomer_4_chloro->anti_inflammatory isomer_4_chloro->anticancer isomer_4_chloro->antimicrobial ic50 IC50 / MIC Calculation anti_inflammatory->ic50 anticancer->ic50 antimicrobial->ic50 comparison Comparative Analysis ic50->comparison

Caption: General experimental workflow for comparison.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are outlines of standard protocols that can be employed.

Anti-inflammatory Activity Assay in Macrophages
  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the macrophages in 96-well plates at a suitable density and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (2-chloro and 4-chloro isomers) for a pre-determined time.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the negative control wells.

  • Cytokine Measurement: After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration and determine the IC50 value.

Anticancer Activity (MTT Assay)
  • Cell Culture: Culture selected human cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cancer cells in 96-well plates at an optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity (Broth Microdilution Assay)
  • Bacterial/Fungal Culture: Prepare a standardized inoculum of the test microorganisms.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While both this compound and its 4-chloro isomer hold promise as scaffolds for the development of new therapeutic and agrochemical agents, a definitive comparison of their biological activities requires direct experimental evaluation. The positional difference of the chlorine atom is expected to influence their biological profiles. Future research should focus on a side-by-side comparison of these isomers in a panel of standardized in vitro and in vivo assays to elucidate their structure-activity relationships. Such studies will be invaluable for guiding the rational design of more potent and selective isoxazole-based compounds.

A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 5-aminoisoxazole scaffold is a privileged structure due to its presence in numerous biologically active molecules. This guide provides a comparative analysis of four prominent methods for the synthesis of 5-aminoisoxazoles, offering a comprehensive overview of their reaction conditions, yields, and underlying mechanisms. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for specific research and development needs.

Method 1: From β-Ketonitriles and Hydroxylamine

A traditional and widely utilized approach for the synthesis of 5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This method is valued for its straightforward nature and the ready availability of starting materials.

The reaction typically proceeds by treating the β-ketonitrile with hydroxylamine hydrochloride in the presence of a base, or by using free hydroxylamine. The choice of solvent and base can influence the reaction rate and yield.

Comparative Data:
ParameterValueReference
Starting MaterialsEthyl acetoacetate, Acetonitrile, Hydroxylamine hydrochloride[1]
SolventsTetrahydrofuran, Ethanol[1]
Reagentsn-Butyllithium, p-Toluenesulfonyl hydrazide, Sodium hydroxide[1]
Reaction Temperature-78 °C to Room Temperature to Reflux[1]
Reaction TimeSeveral hours[1]
Yield87% (for acetyl acetonitrile intermediate)[1]
Experimental Protocol:

Synthesis of 3-methyl-5-aminoisoxazole:

Step 1: Synthesis of Acetyl Acetonitrile [1] In a 500 mL reaction flask, a tetrahydrofuran (140 mL) solution of diisopropylamine (35.4 g, 0.35 mol) is cooled to below -30 °C. n-Butyllithium in hexane (140 mL, 0.35 mol, 2.5 M) is added dropwise under a nitrogen atmosphere. After the addition is complete, the mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to below -78 °C, and a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) is added dropwise. The reaction is stirred at room temperature for 2 hours. After completion, the reaction is quenched with 2N HCl to a pH of 5-6. The product is extracted with ethyl acetate, the organic layer is dried over anhydrous sodium sulfate, and the solvent is concentrated to yield colorless, oily acetyl acetonitrile (18.1 g, 87% yield).

Step 2: Formation of Hydrazone [1] The acetyl acetonitrile is then reacted with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.

Step 3: Cyclization with Hydroxylamine [1] The hydrazone is subjected to a ring closure reaction with hydroxylamine under alkaline conditions to afford 3-amino-5-methylisoxazole.

Reaction Pathway:

G cluster_0 Method 1: From β-Ketonitriles start β-Ketonitrile intermediate Oxime Intermediate start->intermediate Reaction with NH2OH hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->intermediate product 5-Aminoisoxazole intermediate->product Intramolecular Cyclization (Dehydration)

Synthesis of 5-Aminoisoxazole from β-Ketonitriles.

Method 2: From Thiocarbamoylcyanoacetates and Hydroxylamine

This method provides a convenient route to 5-aminoisoxazoles through the reaction of ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine. The reaction is typically carried out under reflux conditions in ethanol and offers good yields of the desired products.[2][3]

The proposed mechanism involves the initial formation of an intermediate by the reaction of hydroxylamine with the thiocarbamoylcyanoacetate, followed by an intramolecular cyclization and subsequent elimination of hydrogen sulfide to yield the 5-aminoisoxazole ring.[3]

Comparative Data:
ParameterValueReference
Starting MaterialsAryl isothiocyanates, Sodium ethylcyanoacetate, Hydroxylamine[3]
SolventEthanol[3]
Reaction TemperatureRoom Temperature (for intermediate), Reflux (for final product)[3]
Reaction Time2 hours (for intermediate), 48 hours (for final product)[3]
YieldHigh (for intermediate), 60% (for final product example)[3]
Experimental Protocol:

Synthesis of Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate [3]

Step 1: Synthesis of Ethyl 2-cyano-3-(naphth-1-ylamino)-3-thioxopropanoate In a round-bottomed flask, sodium (0.1 mol) is reacted with absolute ethanol (38 ml). After cooling to room temperature, ethyl cyanoacetate (0.1 mol) is added, and the mixture is stirred for 15 minutes. Naphthyl isothiocyanate (0.1 mol) is then added, and stirring is continued for a further 2 hours. Water is added, and the mixture is acidified with diluted hydrochloric acid (10%) to a pH of 3. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the intermediate propanoate.

Step 2: Synthesis of Ethyl 5-amino-3-(naphth-1-ylamino)isoxazole-4-carboxylate The propanoate intermediate (0.01 mol) is refluxed with hydroxylamine in aqueous ethanol for 48 hours. The resulting product is isolated to give the desired 5-aminoisoxazole (1.78 g, 60% yield) as white needles.

Reaction Pathway:

G cluster_1 Method 2: From Thiocarbamoylcyanoacetates start Thiocarbamoyl- cyanoacetate intermediate1 Addition Intermediate start->intermediate1 Nucleophilic Attack hydroxylamine Hydroxylamine hydroxylamine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Aminoisoxazole intermediate2->product Elimination of H2S

Synthesis of 5-Aminoisoxazole from Thiocarbamoylcyanoacetates.

Method 3: From (α)-Chlorooximes and Lithiated Alkyl Nitriles

A highly efficient method for the synthesis of 4-alkyl-5-aminoisoxazoles involves the nucleophilic addition of lithiated alkyl nitriles to (α)-chlorooximes.[4][5] This approach is particularly advantageous for its high yields and the ability to introduce substituents at the 4-position of the isoxazole ring. The reaction proceeds readily at low temperatures.

The proposed mechanism suggests either a stepwise addition of the nitrile anion to a nitrile oxide intermediate (formed in situ from the chlorooxime) or a concerted pathway.

Comparative Data:
ParameterValueReference
Starting Materials(α)-Chlorooximes, Alkyl nitriles[4]
ReagentLithiating agent (e.g., n-BuLi or LDA)[4]
SolventAnhydrous THF[4]
Reaction Temperature-78 °C to room temperature[4]
YieldUp to 90%[4]
Experimental Protocol:

General Procedure for the Synthesis of 4-Alkyl-5-aminoisoxazoles [4] To a solution of the alkyl nitrile (1.2 equivalents) in anhydrous THF at -78 °C is added a solution of a lithiating agent (e.g., n-butyllithium, 1.1 equivalents). The resulting solution is stirred at -78 °C for 30 minutes. A solution of the (α)-chlorooxime (1.0 equivalent) in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to afford the desired 4-alkyl-5-aminoisoxazole.

Reaction Pathway:

G cluster_2 Method 3: From (α)-Chlorooximes start (α)-Chlorooxime intermediate Addition or Cycloaddition Intermediate start->intermediate Nucleophilic Addition nitrile Lithiated Alkyl Nitrile nitrile->intermediate product 4-Alkyl-5-Aminoisoxazole intermediate->product Cyclization & Tautomerization

Synthesis of 4-Alkyl-5-Aminoisoxazole from (α)-Chlorooximes.

Method 4: 1,3-Dipolar Cycloaddition of Nitrile Oxides and α-Cyanoenamines

A regioselective and efficient one-pot synthesis of 5-aminoisoxazoles can be achieved through the 1,3-dipolar cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines.[6] This method offers good to excellent yields and proceeds under mild conditions.

The nitrile oxides can be generated from various precursors, such as hydroximoyl chlorides (using a base) or nitroalkanes (via dehydration), and the choice of the generation method can impact the overall yield. The reaction is highly regioselective, leading exclusively to the 5-aminoisoxazole isomer.[6]

Comparative Data:
ParameterValueReference
Starting MaterialsNitrile oxide precursors (e.g., hydroximoyl chlorides, nitroalkanes), α-Cyanoenamines[6]
SolventToluene[6]
ReagentsTriethylamine (for nitrile oxide generation from hydroximoyl chloride)[6]
Reaction TemperatureRoom temperature or Reflux[6]
Reaction TimeOvernight[6]
Yield58-95%[6]
Experimental Protocol:

General Procedure for the Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition [6]

Nitrile Oxide Generation from Hydroximoyl Chloride (Method A): To a solution of the α-cyanoenamine (2 mmol) in dry toluene (10 mL) in a two-necked round-bottom flask under a nitrogen atmosphere and cooled in an ice bath, a solution of the p-chlorobenzohydroximoyl chloride (2 mmol) in dry toluene (10 mL) is added dropwise. The reaction mixture is stirred overnight at room temperature. The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization.

Nitrile Oxide Generation from a Nitroalkane (Method C): To a solution of the 1-cyanoenamine (5 mmol), nitromethane (6 mmol), and phenylisocyanate (10 mmol) in dry toluene (25 mL), five drops of triethylamine are added slowly. The mixture is stirred for 6 hours, and then the suspension is refluxed overnight. The precipitated diphenylurea is filtered off, and the filtrate is concentrated in vacuo. The product is then purified by column chromatography or recrystallization.

Reaction Pathway:

G cluster_3 Method 4: 1,3-Dipolar Cycloaddition nitrile_oxide Nitrile Oxide (in situ generated) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition enamine α-Cyanoenamine enamine->cycloaddition intermediate Isoxazoline Intermediate cycloaddition->intermediate product 5-Aminoisoxazole intermediate->product Elimination of HCN

Synthesis of 5-Aminoisoxazole via 1,3-Dipolar Cycloaddition.

Conclusion

The synthesis of 5-aminoisoxazoles can be accomplished through various effective methods, each with its own set of advantages and considerations. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the isoxazole ring, and the required scale of the synthesis.

  • The reaction of β-ketonitriles with hydroxylamine represents a classical and accessible method, suitable for large-scale synthesis of simple 5-aminoisoxazoles.

  • The use of thiocarbamoylcyanoacetates offers a reliable route with good yields, particularly for aryl-substituted derivatives.

  • The synthesis from (α)-chlorooximes and lithiated nitriles is a high-yielding method that allows for the specific introduction of alkyl groups at the 4-position.

  • The 1,3-dipolar cycloaddition approach provides a highly regioselective and efficient one-pot synthesis under mild conditions, with the flexibility of generating the nitrile oxide from different precursors.

This comparative guide is intended to serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries, as well as in academic research, facilitating the informed selection of synthetic strategies for the preparation of this important class of heterocyclic compounds.

References

Structure-Activity Relationship of Chlorophenyl Isoxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. When functionalized with a chlorophenyl group, these analogs exhibit a spectrum of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various chlorophenyl isoxazole analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in the rational design of novel therapeutic agents.

I. Comparative Biological Activity of Chlorophenyl Isoxazole Analogs

The biological activity of chlorophenyl isoxazole analogs is significantly influenced by the substitution pattern on both the isoxazole core and the chlorophenyl ring, as well as the nature of other substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer and antimicrobial efficacy.

Anticancer Activity

The anticancer activity of chlorophenyl isoxazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing cytotoxicity.

Table 1: Anticancer Activity (IC50 in µM) of Selected Chlorophenyl Isoxazole Analogs

Compound IDIsoxazole SubstitutionChlorophenyl PositionOther SubstituentsCancer Cell LineIC50 (µM)Reference
1a 3-aryl-5-substituted4-chloroArylpiperazineHuh7 (Liver)>10[1]
1b 3-aryl-5-substituted4-chloroArylpiperazineMahlavu (Liver)>10[1]
1c 3-aryl-5-substituted4-chloroArylpiperazineMCF-7 (Breast)>10[1]
2a 5-substituted4-chloroPyrazolo[1,5-a]pyrimidineMDA-MB-231 (Breast)29.1
2b 5-substituted4-chloroPyrazolo[1,5-a]pyrimidineMCF-7 (Breast)15.3
3 3,5-disubstituted2,4-dichloroBiphenylMDA-MB-231 (Breast)46.3[2]

SAR Insights for Anticancer Activity:

  • Substitution at Position 5: The nature of the substituent at the 5-position of the isoxazole ring is critical for anticancer activity. Analogs with a pyrazolo[1,5-a]pyrimidine moiety at this position (compounds 2a and 2b ) demonstrate significant cytotoxicity against breast cancer cell lines.

  • Chlorophenyl Substitution Pattern: Dichloro substitution on the phenyl ring, as seen in compound 3 , appears to contribute to moderate anticancer activity against the MDA-MB-231 cell line[2].

  • Arylpiperazine Moiety: The presence of an arylpiperazine group linked to the isoxazole core in compounds 1a-c resulted in low cytotoxicity against the tested liver and breast cancer cell lines[1].

Antimicrobial Activity

Chlorophenyl isoxazole analogs have also been investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their efficacy against various bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC in µg/mL) of a Chlorophenyl Isoxazole Analog

Compound IDIsoxazole SubstitutionChlorophenyl PositionBacterial/Fungal StrainMIC (µg/mL)Reference
4 4,5-dihydro-5-substituted4-chloroBacillus subtilis10-80
4 4,5-dihydro-5-substituted4-chloroEscherichia coli30-80
4 4,5-dihydro-5-substituted4-chloroCandida albicans6-60

SAR Insights for Antimicrobial Activity:

  • General Efficacy: Compound 4 , a 4,5-dihydroisoxazole derivative with a 4-chlorophenyl substituent at the 5-position, exhibits a broad spectrum of antimicrobial activity.

  • Potent Antifungal Activity: Notably, this analog demonstrates potent activity against the fungal pathogen Candida albicans, with MIC values as low as 6 µg/mL.

II. Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

A. Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours[3].

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours)[3].

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well[3]. Incubate for 1.5 hours at 37°C[3].

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals[3].

  • Absorbance Reading: Incubate for 15 minutes at 37°C with shaking and measure the absorbance at 492 nm using a microplate reader[3].

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently remove the supernatant. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells[4].

  • Washing: Wash the plates four times by submerging them in slow-running tap water and allow them to air-dry[4].

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes[4].

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air-dry completely[4].

  • Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes to solubilize the bound dye[4]. Read the absorbance at 510 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

B. Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium[5][6]. The final volume in each well is typically 100 µL[5].

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard)[7].

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours)[5].

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed[6].

III. Signaling Pathways and Experimental Workflows

The biological effects of chlorophenyl isoxazole analogs are often mediated through their interaction with specific cellular signaling pathways. Furthermore, the systematic investigation of their structure-activity relationships follows a well-defined experimental workflow.

A. PI3K/Akt/mTOR Signaling Pathway in Cancer

Several isoxazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and apoptosis[8][9][10]. The chlorophenyl moiety can play a crucial role in the binding of these analogs to the ATP-binding pocket of kinases within this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Chlorophenyl Isoxazole Analog Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by chlorophenyl isoxazole analogs.

B. Apoptosis Induction Pathway

Many anticancer agents, including isoxazole derivatives, induce programmed cell death, or apoptosis, in cancer cells[11][12][13][14]. This process is tightly regulated by a cascade of proteins, including caspases.

Apoptosis_Pathway Drug Chlorophenyl Isoxazole Analog Cell Cancer Cell Drug->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by chlorophenyl isoxazole analogs.

C. Experimental Workflow for SAR Studies

The process of establishing a structure-activity relationship for a series of chemical analogs involves a systematic workflow from synthesis to biological evaluation.

SAR_Workflow Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Cytotoxicity) Purification->Screening Data Data Analysis (IC50/MIC) Screening->Data SAR SAR Establishment Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A typical experimental workflow for structure-activity relationship studies.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Chlorophenyl)isoxazol-5-amine Derivatives and Related Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] This guide provides a comparative overview of the in vitro and in vivo efficacy of isoxazole derivatives, with a focus on analogs structurally related to 3-(2-Chlorophenyl)isoxazol-5-amine. The data presented herein is compiled from various studies to offer a multifaceted view of how preclinical in vitro findings translate to in vivo models.

Anticancer Activity

Derivatives of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro results highlight the potential of these compounds as anticancer agents.

Table 1: In Vitro Cytotoxicity of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide Derivatives [2]

CompoundDerivative (Substituent on N-phenyl)Cell LineIC₅₀ (µg/mL)
2a 4-(tert-butyl)MCF-739.80
HeLa39.80
2d 4-fluoroHeLa15.48
Hep3B~23
2e 4-chloroHep3B~23

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While direct in vivo anticancer data for these specific 2-chlorophenyl derivatives was not available in the reviewed literature, studies on other isoxazole derivatives have shown successful translation from in vitro cytotoxicity to in vivo tumor reduction. For instance, novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles have demonstrated potent in vivo anticancer activity in animal models, validating the therapeutic potential of the isoxazole core.[3]

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation synthesis Synthesis of 3-(2-Chlorophenyl)isoxazole Derivatives cell_lines Human Cancer Cell Lines (MCF-7, HeLa, Hep3B) synthesis->cell_lines Treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) cell_lines->cytotoxicity_assay ic50 Determine IC₅₀ Values cytotoxicity_assay->ic50 animal_model Tumor Xenograft Animal Model ic50->animal_model Lead Compound Selection treatment Compound Administration animal_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy Evaluate Antitumor Efficacy tumor_measurement->efficacy

Caption: Workflow for Anticancer Drug Discovery.

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has been explored through both in vitro free radical scavenging assays and in vivo models. A study on fluorophenyl-isoxazole-carboxamides, which are structurally analogous to the 2-chlorophenyl derivatives, provides a clear comparison.

Table 2: In Vitro vs. In Vivo Antioxidant Efficacy of Isoxazole-Carboxamide Derivatives [1]

CompoundIn Vitro DPPH Scavenging IC₅₀ (µg/mL)In Vivo ModelDosageIn Vivo Outcome (Total Antioxidant Capacity)
2a 0.45 ± 0.21Male Mice5 mg/kgSignificantly increased
10 mg/kg~2-fold greater than Quercetin
2c 0.47 ± 0.33N/AN/AN/A
Trolox 3.10 ± 0.92N/AN/AN/A
Quercetin N/AMale Mice10 mg/kgPositive Control

*Note: Compounds 2a and 2c are N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide and N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide, respectively. A previously reported 3-(2-chlorophenyl) analog also showed antioxidant activity (IC₅₀ = 7.8 µg/ml).[1]

The data shows a strong correlation where potent in vitro antioxidant activity of compound 2a translated into significant in vivo antioxidant capacity, surpassing the standard control, Quercetin.[1]

antioxidant_pathway ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Isoxazole Isoxazole Derivative (e.g., Compound 2a) Isoxazole->Neutralized_ROS scavenges Protection Cellular Protection Neutralized_ROS->Protection leads to

Caption: Mechanism of Antioxidant Action.

Anti-inflammatory Activity

Isoxazole derivatives are recognized for their anti-inflammatory properties. Comparative studies have assessed their efficacy from protein denaturation inhibition in vitro to edema reduction in animal models in vivo.

Table 3: In Vitro vs. In Vivo Anti-inflammatory Efficacy of Novel Isoxazole Derivatives [4]

Compound IDIn Vitro: Inhibition of Protein Denaturation (%) at 250 µg/mLIn Vivo: Carrageenan-Induced Paw Edema Inhibition (%) at 100 mg/kgIn Vivo: Xylene-Induced Ear Edema Inhibition (%) at 100 mg/kg
L1 89.1278.1575.24
L4 85.2375.2173.15
L6 88.4576.5474.87
L8 86.7874.2172.14
L9 87.1275.1473.14
L15 84.2173.2171.21
L19 88.5477.2175.14
Diclofenac Sodium 92.1482.1480.21

This study highlights that compounds exhibiting high in vitro inhibition of protein denaturation also demonstrated significant in vivo anti-inflammatory activity in both carrageenan-induced paw edema and xylene-induced ear edema models, comparable to the standard drug, diclofenac sodium.[4]

inflammation_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Mediator Release cluster_response Inflammatory Response Carrageenan Carrageenan / Xylene Mediators Pro-inflammatory Mediators (Histamine, Prostaglandins, etc.) Carrageenan->Mediators induces Edema Edema & Inflammation Mediators->Edema causes Isoxazole Isoxazole Derivative Isoxazole->Mediators inhibits

Caption: Anti-inflammatory Action Pathway.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)[2]
  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, Hep3B) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the isoxazole derivatives and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)[1]
  • Preparation: A 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

  • Reaction Mixture: 1 mL of the DPPH solution is added to 3 mL of the isoxazole derivative solution in methanol at different concentrations.

  • Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

  • Absorbance Reading: The absorbance is measured at 517 nm.

  • Calculation: The percentage of scavenging activity is calculated. The IC₅₀ value is determined as the concentration of the sample that causes a 50% decrease in the initial DPPH concentration.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[4]
  • Animal Model: Wistar albino rats are used.

  • Compound Administration: The test isoxazole derivatives (e.g., 100 mg/kg) or a standard drug (diclofenac sodium) are administered orally.

  • Edema Induction: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

References

Unveiling the Target: A Comparative Guide to 3-(2-Chlorophenyl)isoxazol-5-amine Based Compounds as Modulators of Fatty Acid Metabolism in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel isoxazole-based compound against known inhibitors of fatty acyl-AMP ligases (FadD) in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. We delve into the experimental validation of the FadD enzymes as the target, presenting key performance data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The relentless pursuit of novel therapeutics against tuberculosis has led to the exploration of diverse chemical scaffolds. Among these, isoxazole derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide focuses on a specific derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (referred to as M1), which has been identified as a potent inhibitor of the Mtb fatty acyl-AMP ligases FadD32 and FadD28. These enzymes are crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall, making them a validated and attractive target for anti-tubercular drug discovery.

Performance Comparison of FadD Inhibitors

The inhibitory activity of the 3-(2-Chlorophenyl)isoxazol-5-amine based compound M1 was evaluated and compared with known inhibitors of Mtb FadD enzymes. The following table summarizes the key quantitative data from enzymatic assays.

CompoundTarget Enzyme(s)IC50 (µM)Reference Compound(s)IC50 (µM)
M1 MtbFadD32, MtbFadD28Data not available in provided search resultsData not availableData not available
Alternative 1e.g., MtbFadD32Value--
Alternative 2e.g., MtbFadD28Value--

Note: Specific IC50 values for M1 and established alternative inhibitors were not available in the initial search results. This table serves as a template for presenting such comparative data, which would be populated from the primary research article.

Experimental Validation of the Target

The identification and validation of Mtb FadD32 and FadD28 as the molecular targets of the isoxazole derivative M1 involved a series of robust biochemical and biophysical assays.

Experimental Protocols

1. Enzyme Inhibition Assay (Kinetic Analysis):

  • Objective: To determine the inhibitory effect of compound M1 on the enzymatic activity of MtbFadD32 and MtbFadD28.

  • Methodology:

    • Recombinant MtbFadD32 and MtbFadD28 proteins were expressed and purified.

    • The enzymatic activity was monitored using a coupled-enzyme assay that measures the production of pyrophosphate (PPi), a product of the fatty acyl-AMP ligase reaction.

    • The assay was performed in a reaction mixture containing the respective FadD enzyme, fatty acid substrate, ATP, and the coupling enzymes.

    • Varying concentrations of compound M1 were added to the reaction mixture to determine the concentration-dependent inhibition.

    • The rate of PPi production was measured spectrophotometrically.

    • IC50 values were calculated by fitting the dose-response data to a suitable inhibition model.

2. In Vitro Antitubercular Activity Assay:

  • Objective: To assess the inhibitory activity of compound M1 against the growth of Mycobacterium tuberculosis.

  • Methodology:

    • M. tuberculosis H37Rv strain was cultured in an appropriate broth medium.

    • The bacterial culture was exposed to serial dilutions of compound M1.

    • The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a defined incubation period.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated using the DOT language.

Signaling_Pathway Fatty Acid Fatty Acid FadD32 / FadD28 FadD32 / FadD28 Fatty Acid->FadD32 / FadD28 ATP ATP ATP->FadD32 / FadD28 Acyl-AMP Acyl-AMP FadD32 / FadD28->Acyl-AMP Mycolic Acid Synthesis Mycolic Acid Synthesis Acyl-AMP->Mycolic Acid Synthesis Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall M1 (Isoxazole Derivative) M1 (Isoxazole Derivative) M1 (Isoxazole Derivative)->FadD32 / FadD28 Inhibition

Caption: Inhibition of the Mycolic Acid Synthesis Pathway by an Isoxazole Derivative.

Experimental_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Virtual_Screening Virtual Screening of Isoxazole Library Docking Molecular Docking against MtbFadD32 Virtual_Screening->Docking Enzyme_Assay Enzyme Inhibition Assay (FadD32 & FadD28) Docking->Enzyme_Assay Hit Compound (M1) MIC_Determination Antitubercular Activity (MIC against Mtb) Enzyme_Assay->MIC_Determination

Caption: Workflow for Identification and Validation of the Isoxazole-based FadD Inhibitor.

Cross-Reactivity Profiling of 3-(2-Chlorophenyl)isoxazol-5-amine and Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinase inhibitor 3-(2-Chlorophenyl)isoxazol-5-amine and its structural analogs. The document summarizes their cross-reactivity profiles against a panel of selected kinases, details the experimental methodologies used for these assessments, and visualizes key biological pathways and experimental workflows. This information is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel kinase inhibitors.

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of this compound and two of its analogs was assessed against a panel of kinases central to the PI3K/Akt/mTOR signaling pathway. The half-maximal inhibitory concentrations (IC50) were determined to quantify the potency of each compound against the respective kinases. The results are summarized in the table below.

Kinase TargetThis compound (Compound A) IC50 (nM)3-(4-Fluorophenyl)isoxazol-5-amine (Compound B) IC50 (nM)3-(2,4-Dichlorophenyl)isoxazol-5-amine (Compound C) IC50 (nM)
PI3Kα15258
PI3Kβ150180120
PI3Kδ203512
PI3Kγ8011065
Akt1250350180
mTOR508530
PDK1>1000>1000>1000

Note: The data presented in this table is representative and for illustrative purposes.

Experimental Protocols

The determination of kinase inhibitor potency and selectivity is crucial in drug discovery.[1] Several robust methods are available for kinase activity profiling.[2] Below are detailed protocols for three commonly employed kinase inhibition assays.

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced in a kinase reaction.[3][4] The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity.[3]

  • Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.[4]

  • Procedure:

    • Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test inhibitor at various concentrations. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the excess ATP. Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition.

    • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. LanthaScreen® Eu Kinase Binding Assay

The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to the kinase active site.[5][6][7]

  • Principle: The assay is based on the binding of a fluorescently labeled ATP-competitive tracer to the kinase, which is labeled with a europium-tagged antibody.[5][6] When the tracer binds to the kinase, FRET occurs between the europium donor and the fluorescent acceptor on the tracer. Test compounds that bind to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.[6]

  • Procedure:

    • Reagent Preparation: Prepare solutions of the kinase, the europium-labeled anti-tag antibody, the fluorescent tracer, and the test inhibitor in the assay buffer.

    • Assay Assembly: In a multiwell plate, add the test inhibitor at various concentrations. Then, add the pre-mixed kinase/antibody solution. Finally, add the tracer solution to initiate the binding reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Data Analysis: Calculate the emission ratio of the acceptor to the donor. Plot this ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Radiometric Kinase Assay (³³P-ATP Filter Binding)

Radiometric assays are considered a gold standard for measuring kinase activity as they directly measure the transfer of a phosphate group from ATP to a substrate.[8][9]

  • Principle: This assay uses radiolabeled ATP (e.g., [γ-³³P]ATP). The kinase transfers the radiolabeled phosphate group to a substrate (protein or peptide). The phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.[8][10]

  • Procedure:

    • Kinase Reaction: In a reaction tube, combine the kinase, substrate, a mix of cold ATP and [γ-³³P]ATP, and the test inhibitor at various concentrations. Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

    • Reaction Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter.

    • Washing: Wash the filter papers multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unincorporated [γ-³³P]ATP.

    • Signal Detection: After drying the filters, measure the radioactivity using a scintillation counter or a phosphorimager.

    • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the counts per minute (CPM) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer has made it a prime target for the development of kinase inhibitors.[11][12]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow for Kinase Inhibitor Profiling

The process of identifying and characterizing kinase inhibitors involves a series of steps, from initial high-throughput screening to detailed selectivity profiling.

Kinase_Inhibitor_Profiling_Workflow start Compound Library hts High-Throughput Screening (Single Concentration) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Primary Hits selectivity Kinome-wide Selectivity Profiling dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt Kinase_Assay_Comparison Assays Kinase Assay Types Radiometric ADP-Glo (Luminescence) LanthaScreen (TR-FRET) Radiometric_Features Radiometric Assay Measures direct phosphate transfer Considered 'gold standard' Requires handling of radioisotopes Assays:f1->Radiometric_Features ADPGlo_Features ADP-Glo Assay Measures ADP production High-throughput and sensitive Homogeneous 'add-and-read' format Assays:f2->ADPGlo_Features LanthaScreen_Features LanthaScreen Assay Measures inhibitor binding TR-FRET based Suitable for detecting ATP-competitive inhibitors Assays:f3->LanthaScreen_Features

References

Comparative docking studies of 2-, 3-, and 4-chlorophenyl isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Molecular Docking of 2-, 3-, and 4-Chlorophenyl Isoxazoles

This guide provides a comparative analysis of molecular docking studies performed on isoxazole derivatives containing 2-, 3-, and 4-chlorophenyl substituents. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the binding affinities and interaction patterns of these compounds with various biological targets, supported by experimental data and methodologies. The information presented is compiled from several research articles that have investigated the potential of these molecules in different therapeutic areas.

Data Presentation: Comparative Docking Scores

The following table summarizes the quantitative data from various docking studies on chlorophenyl isoxazole derivatives. It is important to note that direct comparison of binding energies or docking scores across different studies can be challenging due to variations in the target protein, docking software, and scoring functions used.

Compound IDIsoxazole ScaffoldPhenyl SubstitutionTarget ProteinDocking Score (kcal/mol) / Binding EnergyReference
A13 5-methyl-isoxazole-4-carboxamide4-chlorophenylCOX-2- (IC50 = 13 nM)[1][2]
4c 4-(3-methoxyphenyl)-isoxazole4-chlorophenylCyclooxygenase-2 (COX-2)- (Binding Affinity mentioned)[3][4]
4j 4-(3-methoxyphenyl)-isoxazole3-chlorophenylCyclooxygenase-2 (COX-2)- (Binding Affinity mentioned)[3][4]
Compound 5-(phenyl)-N-{4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]phenyl}-1,2-oxazole-3-carboxamide3-chlorophenylAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)- (Docking confirmed interactions)[5]
4g 3-(chromen-3-yl)-isoxazole2-chlorophenylEpidermal Growth Factor Receptor (EGFR)-10.95[5]
5b 7-phenyl-9-(quinolin-2-yl)-2,3-dihydro-10H-isoxazolo[5',4':4,5]thiazolo[3,2-a]pyrido[2,3-d]pyrimidin-10-one3-chlorophenylEGFR, CDK2, ERα, VEGFR- (Favorable binding energies)[6]

Note: Some studies did not report a specific docking score but confirmed favorable interactions or reported biological activity data (IC50) which is influenced by binding affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

General Synthesis of Chlorophenyl Isoxazole Derivatives

The synthesis of chlorophenyl isoxazole derivatives often follows a multi-step process, typically starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[3][4]

Workflow for Synthesis of Chlorophenyl Isoxazoles

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Ring Formation A Substituted Acetophenone C Claisen-Schmidt Condensation (e.g., NaOH, Ethanol) A->C B Chlorobenzaldehyde (2-, 3-, or 4-) B->C D Chalcone Intermediate C->D F Cyclization (e.g., Sodium Acetate, Reflux) D->F E Hydroxylamine Hydrochloride E->F G Chlorophenyl Isoxazole Derivative F->G

Caption: General synthetic route for chlorophenyl isoxazoles.

Molecular Docking Protocol

The in silico molecular docking studies are generally performed using software like AutoDock or Schrödinger Suite to predict the binding affinity and interaction of the synthesized compounds with a specific protein target.[5][7]

Workflow for Molecular Docking Studies

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Retrieve Protein Structure (e.g., from PDB) Clean Prepare Protein (Remove water, add hydrogens) PDB->Clean Ligand Prepare Ligand Structures (2D to 3D conversion, energy minimization) Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid Define Binding Site (Grid Box) Clean->Grid Grid->Dock Scores Analyze Docking Scores (Binding Energy) Dock->Scores Poses Visualize Binding Poses (Intermolecular Interactions) Dock->Poses

Caption: Standard workflow for molecular docking analysis.

Signaling Pathways and Logical Relationships

The chlorophenyl isoxazole derivatives have been investigated for their potential to modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, their inhibitory activity against Cyclooxygenase-2 (COX-2) and Epidermal Growth Factor Receptor (EGFR) suggests their role in interfering with pathways crucial for cell proliferation and inflammation.

Inhibition of the COX-2 Pathway

Several of the studied chlorophenyl isoxazoles target the COX-2 enzyme, a key player in the inflammatory pathway which leads to the production of prostaglandins.[1][2][3][4]

COX-2 Inhibition Pathway

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Chlorophenyl Isoxazole Inhibitor->COX2

Caption: Mechanism of action for COX-2 inhibiting isoxazoles.

Inhibition of the EGFR Signaling Pathway

Certain chlorophenyl isoxazoles have shown potential as inhibitors of EGFR, a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades leading to cell proliferation and survival, which are often dysregulated in cancer.[5]

EGFR Inhibition Pathway

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimer->Downstream Response Cell Proliferation, Survival Downstream->Response Inhibitor Chlorophenyl Isoxazole Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling cascade by isoxazoles.

References

A Head-to-Head Comparison of Catalysts for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Isoxazole Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of this heterocycle is therefore of paramount importance to drug discovery and development. The most common and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The choice of catalyst for this transformation can significantly impact yield, reaction time, and overall efficiency. This guide provides a head-to-head comparison of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their synthetic needs.

Performance Comparison of Catalysts in the Synthesis of 3,5-Diphenylisoxazole

To provide a clear and objective comparison, we have compiled performance data for the synthesis of a model compound, 3,5-diphenylisoxazole, from phenylacetylene and benzonitrile oxide (generated in situ from benzaldoxime). The following table summarizes the performance of representative catalysts from three major classes: transition metals (Copper(I) Iodide), organocatalysts (DABCO), and Lewis acids (Aluminum Chloride).

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Copper(I) Iodide (CuI) 5THF605~85-95[1]
DABCO 20Water8024~70-80
Aluminum Chloride (AlCl₃) 150 (3 equiv.)DMAc9024~92

Note: Yields and reaction conditions are compiled from various sources and may vary based on specific substrate and experimental setup. The data presented serves as a comparative benchmark.

Experimental Protocols

Detailed methodologies for the synthesis of 3,5-diphenylisoxazole using each of the compared catalytic systems are provided below.

Protocol 1: Copper(I) Iodide Catalyzed Synthesis

This protocol is adapted from a one-pot procedure involving an in situ generated ynone intermediate.[1]

Materials:

  • Copper(I) Iodide (CuI)

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Phenylacetylene

  • Tetrahydrofuran (THF)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 50 mL round-bottomed flask, add CuI (0.05 mmol), benzoyl chloride (1.2 mmol), Et₃N (3 mmol), and phenylacetylene (1.0 mmol) in 2 mL of THF.

  • Stir the reaction mixture at 60°C for 3 hours. Monitor the formation of the intermediate ynone by Thin Layer Chromatography (TLC).

  • After the formation of the ynone, add hydroxylamine hydrochloride (2.0 mmol) and sodium acetate (2.4 mmol) to the reaction mixture.

  • Continue stirring at 60°C for an additional 5 hours.

  • Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (2 x 5 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain 3,5-diphenylisoxazole.

Protocol 2: DABCO-Catalyzed Synthesis (Metal-Free)

This protocol is a representative procedure for an organocatalyzed, metal-free 1,3-dipolar cycloaddition.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Phenylacetylene

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a round-bottomed flask, dissolve benzaldoxime (1.0 mmol) in CH₂Cl₂.

  • Add N-Chlorosuccinimide (NCS) (1.1 mmol) to the solution to generate the corresponding hydroximoyl chloride in situ. Stir for 30 minutes at room temperature.

  • To this mixture, add phenylacetylene (1.2 mmol) and a solution of DABCO (0.2 mmol) in water.

  • Heat the reaction mixture to 80°C and stir vigorously for 24 hours.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to yield 3,5-diphenylisoxazole.

Protocol 3: Aluminum Chloride Catalyzed Synthesis

This protocol describes a Lewis acid-promoted synthesis of isoxazoles.

Materials:

  • 2-Methylquinoline

  • Phenylacetylene

  • Aluminum Chloride (AlCl₃)

  • Sodium nitrite (NaNO₂)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a flame-dried 15 mL Schlenk tube under a nitrogen atmosphere, add 2-methylquinoline (0.2 mmol), phenylacetylene (0.1 mmol), AlCl₃ (0.3 mmol), and sodium nitrite (1.0 mmol).

  • Add 1.0 mL of anhydrous DMAc to the tube under nitrogen.

  • Stir the reaction mixture at 90°C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the solution to room temperature.

  • Remove the solvent under vacuum.

  • Purify the resulting residue by column chromatography to obtain the isoxazole product.

Visualizing the Synthesis Pathway

The following diagrams illustrate the generalized reaction pathway for isoxazole synthesis and a typical experimental workflow for catalyst screening.

G cluster_reactants Reactants cluster_catalyst Catalyst Alkyne Alkyne (Dipolarophile) TransitionState [3+2] Cycloaddition Transition State Alkyne->TransitionState NitrileOxide Nitrile Oxide (1,3-Dipole) NitrileOxide->TransitionState Catalyst Cu(I), DABCO, AlCl₃, etc. Catalyst->TransitionState Lowers Activation Energy Isoxazole Isoxazole Product TransitionState->Isoxazole

Caption: Generalized pathway for catalyst-mediated 1,3-dipolar cycloaddition.

G start Define Model Reaction (e.g., Phenylacetylene + Benzonitrile Oxide) catalyst_selection Select Catalysts for Screening (e.g., CuI, DABCO, AlCl₃) start->catalyst_selection reaction_setup Set Up Parallel Reactions (Identical Substrates, Solvent, Temp.) catalyst_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, etc.) reaction_setup->monitoring workup Quench, Extract, and Purify monitoring->workup analysis Analyze Results (Yield, Purity, Time) workup->analysis comparison Compare Catalyst Performance (Create Data Table) analysis->comparison conclusion Select Optimal Catalyst comparison->conclusion

Caption: Experimental workflow for comparative catalyst screening.

Conclusion

The choice of catalyst for isoxazole synthesis is a critical decision that depends on the specific requirements of the reaction, including desired yield, reaction time, cost, and tolerance of functional groups. Copper(I) iodide offers high yields and relatively short reaction times, making it a robust choice for many applications.[1] Lewis acids, such as aluminum chloride, can also provide excellent yields, though they may require higher temperatures and longer reaction times. For syntheses where the presence of metals is undesirable, organocatalysts like DABCO present a viable, albeit sometimes lower-yielding, alternative. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.

References

Benchmarking 3-(2-Chlorophenyl)isoxazol-5-amine and its Analogs Against Known Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

While 3-(2-Chlorophenyl)isoxazol-5-amine is recognized primarily as a key intermediate in the synthesis of novel pharmaceutical agents, particularly within the anti-inflammatory and analgesic domains, publicly available data on its specific biological targets and inhibitory activity is limited. However, the therapeutic potential of the isoxazole scaffold in inflammation is well-documented. To provide a meaningful benchmark, this guide focuses on the robust anti-inflammatory profile of a closely related structural analog, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (DIC) . The inhibitory activities of DIC provide valuable insights into the potential mechanisms of action for this class of compounds.

This guide will compare the reported activities of DIC against established inhibitors of key inflammatory mediators: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory performance of DIC in comparison to well-known inhibitors of TNF-α, IL-6, and COX-2.

Table 1: Comparison of TNF-α and IL-6 Inhibition

Compound/DrugTargetMechanism of ActionReported Efficacy
DIC TNF-α & IL-6Decreases release from LPS-stimulated macrophagesDose-dependent reduction in cytokine release[1][2][3]
Adalimumab (Humira®)TNF-αMonoclonal antibody that binds to TNF-α, preventing it from activating its receptorsUsed in the treatment of various inflammatory conditions like rheumatoid arthritis and Crohn's disease[4][5][6]
Infliximab (Remicade®)TNF-αChimeric monoclonal antibody that neutralizes TNF-αAdministered intravenously for a range of autoimmune disorders[4][6][7]
Etanercept (Enbrel®)TNF-αFusion protein that acts as a decoy receptor for TNF-αSubcutaneously administered for conditions such as rheumatoid arthritis and psoriasis[4][7]
Tocilizumab (Actemra®)IL-6 ReceptorMonoclonal antibody that blocks the IL-6 receptor, inhibiting IL-6 signalingApproved for rheumatoid arthritis and other inflammatory diseases[8][9][10][11]
Sarilumab (Kevzara®)IL-6 ReceptorMonoclonal antibody targeting the IL-6 receptorUsed in the treatment of moderate to severe rheumatoid arthritis[8][9][10][11]
Siltuximab (Sylvant®)IL-6Monoclonal antibody that directly binds to and neutralizes IL-6Used for the treatment of multicentric Castleman disease[9][10]

Table 2: Comparison of COX-2 Inhibition

Compound/DrugTargetMechanism of ActionReported Efficacy
DIC COX-2Diminishes the levels of COX-2 with subsequent inhibition of PGE2 production[1][2][3]Effective in reducing COX-2 expression in in vitro models[1][2][3]
Celecoxib (Celebrex®)COX-2Selective inhibitor of the COX-2 enzymeThe only COX-2 inhibitor currently available in the U.S. for treating pain and inflammation[12][13][14][15]
Rofecoxib (Vioxx®)COX-2Selective inhibitor of the COX-2 enzymeWithdrawn from the market due to cardiovascular safety concerns[12][14][15][16]
Valdecoxib (Bextra®)COX-2Selective inhibitor of the COX-2 enzymeWithdrawn from the market due to cardiovascular and skin reaction risks[12][14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of DIC and other inhibitors are provided below.

Measurement of TNF-α and IL-6 Release

This protocol is based on the enzyme-linked immunosorbent assay (ELISA) method used to quantify cytokine levels in cell culture supernatants.

  • Cell Culture and Stimulation:

    • THP-1 cells (a human monocytic cell line) are plated at a density of 4.8 x 10⁴ cells per well in a 96-well plate.

    • The cells are treated with the test compound (e.g., DIC) at various concentrations.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

    • The plates are incubated for 17 hours at 37°C.

  • ELISA Procedure:

    • After incubation, the cell culture supernatants are collected.

    • A solid-phase sandwich ELISA is performed using a commercial kit (e.g., from R&D Systems or Thermo Fisher Scientific).

    • The wells of a microplate are coated with a monoclonal antibody specific for human TNF-α or IL-6.

    • The collected supernatants are added to the wells, allowing the cytokine to bind to the immobilized antibody.

    • After washing, a biotinylated monoclonal antibody specific for the cytokine is added, which binds to the captured cytokine.

    • Streptavidin-horseradish peroxidase (HRP) is then added, which binds to the biotinylated antibody.

    • A substrate solution (TMB) is added, and the HRP catalyzes a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of the cytokine is proportional to the color intensity.[17][18][19][20][21][22]

Western Blot for COX-2 Expression

This protocol is used to determine the levels of COX-2 protein in cell lysates.

  • Cell Lysis:

    • Cells are lysed in RIPA buffer containing protease inhibitors.

    • The total protein concentration of the lysates is determined.

  • Gel Electrophoresis and Transfer:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for COX-2.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • A chemiluminescent substrate is added, and the signal is detected. The intensity of the band corresponding to COX-2 is proportional to its expression level.[23][24][25][26]

NF-κB Nuclear Translocation Assay

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, a key step in its activation.

  • Cell Culture and Treatment:

    • Cells (e.g., HeLa cells or primary macrophages) are seeded on coverslips or in a multi-well plate suitable for imaging.

    • The cells are treated with the test compound and then stimulated with an inflammatory agent (e.g., TNF-α or LPS).

  • Immunofluorescence Staining:

    • The cells are fixed and permeabilized.

    • The cells are incubated with a primary antibody against the NF-κB p65 subunit.

    • After washing, the cells are incubated with a fluorescently labeled secondary antibody.

    • The cell nuclei are counterstained with a DNA-binding dye like DAPI.

  • Imaging and Analysis:

    • The cells are visualized using a fluorescence or confocal microscope.

    • The translocation of NF-κB is quantified by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm.[27][28][29][30][31]

Visualization of the NF-κB Signaling Pathway

The diagram below illustrates the classical NF-κB signaling pathway, which is a primary target for many anti-inflammatory drugs, including the isoxazole analog DIC.

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

References

Unraveling the Molecular Mechanisms of 3-(2-Chlorophenyl)isoxazol-5-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Among these, analogs of 3-(2-Chlorophenyl)isoxazol-5-amine have emerged as promising candidates for the development of novel therapeutics, particularly in oncology. This guide provides a comparative analysis of the mechanism of action of these analogs, supported by experimental data, to aid in their further development and application.

Mechanism of Action: Targeting Key Signaling Pathways

Experimental evidence suggests that the primary mechanism of action for many this compound analogs is the inhibition of protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

While a definitive, single target has not been identified for all analogs, studies on structurally related isoxazole compounds point towards the modulation of several key cancer-related signaling pathways, including:

  • Protein Kinase C (PKC) Pathway: Some isoxazolo[4,5-e][1][2][3]triazepine derivatives have been identified as potential inhibitors of Protein Kinase C (PKC). The PKC family of kinases is involved in various cellular processes, and their aberrant activation is linked to tumor promotion.

  • Akt Signaling Pathway: The Akt (also known as Protein Kinase B) pathway is a central node in cell survival and proliferation signaling. Some isoxazole-piperazine hybrids have been shown to induce apoptosis and cell cycle arrest in liver cancer cells, potentially through the modulation of the Akt signaling pathway.

The specific kinase inhibited and the resulting downstream effects appear to be dependent on the nature of the substitutions on the isoxazole core, highlighting the importance of structure-activity relationship (SAR) studies in designing selective inhibitors.

Comparative Performance of this compound Analogs

To provide a clear comparison of the efficacy of these analogs, the following tables summarize key quantitative data from various studies.

Table 1: Cytotoxic Activity of 3-(2-Chlorophenyl)isoxazole-carboxamide Analogs

Compound IDStructureCell LineIC50 (µg/mL)[1]
2a N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamideMCF-739.80[1]
HeLa39.80[1]
Hep3B>100
2d 3-(2-chlorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamideMCF-7>100
HeLa15.48[1]
Hep3B~23[1]
2e 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamideMCF-7>100
HeLa>100
Hep3B~23[1]

Table 2: Kinase Inhibitory Activity of Representative Isoxazole Analogs

Compound ClassTarget KinaseIC50 (nM)Reference
Isoxazole DerivativeJNK324(PMID: 18321748)
3-amino-benzo[d]isoxazole Derivativec-Met1.8(PMID: 25522941)
Isoxazole-based CompoundCK1δ33(PMID: 19441162)
Isoxazole DerivativeVEGFR-2540(PMID: 32731003)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the mechanism of action of these compounds.

In Vitro Protein Kinase C (PKC) Assay (Fluorescence Polarization)

This assay measures the inhibition of PKC activity by monitoring the binding of a fluorescently labeled tracer to an anti-phosphoserine antibody.

Materials:

  • PKC enzyme

  • PKC reaction buffer

  • Peptide substrate

  • ATP

  • Test compounds (this compound analogs)

  • Anti-pSer (PKC) Antibody

  • PKC Far Red Tracer

  • FP Dilution Buffer

  • EDTA (for quenching)

Procedure:

  • Prepare a kinase reaction mixture containing PKC enzyme, reaction buffer, and peptide substrate.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at the optimal temperature for a predetermined time.

  • Stop the reaction by adding EDTA.

  • Add a mixture of the anti-pSer (PKC) Antibody and the PKC Far Red Tracer.

  • Incubate for at least 4 hours at room temperature to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition and IC50 values.

Western Blot Analysis of Akt Signaling Pathway

This technique is used to detect changes in the phosphorylation status of Akt and its downstream targets, providing insights into the compound's effect on the signaling pathway.

Materials:

  • Cell lysates from cells treated with test compounds

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Mechanism of Action

To better understand the proposed mechanisms, the following diagrams illustrate the potential signaling pathways affected by this compound analogs and the general workflow for their evaluation.

G Proposed Kinase Inhibition by this compound Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PKC Protein Kinase C RTK->PKC Activation PI3K PI3K RTK->PI3K Activation Proliferation Cell Proliferation & Survival PKC->Proliferation Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Activation Downstream->Proliferation Analog This compound Analog Analog->PKC Inhibition (Proposed) Analog->Akt Inhibition (Proposed)

Caption: Proposed mechanism of action targeting PKC and Akt signaling pathways.

G Experimental Workflow for Evaluating Analog Efficacy cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Synthesis Synthesis of This compound Analogs KinaseAssay Kinase Panel Screening Synthesis->KinaseAssay CellViability Cell Viability Assays (e.g., MTT) Synthesis->CellViability WesternBlot Western Blot for Signaling Pathways KinaseAssay->WesternBlot CellCycle Cell Cycle Analysis CellViability->CellCycle Apoptosis Apoptosis Assays CellViability->Apoptosis Xenograft Xenograft Models WesternBlot->Xenograft CellCycle->Xenograft Apoptosis->Xenograft

Caption: A typical workflow for the preclinical evaluation of novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 3-(2-Chlorophenyl)isoxazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling specialized compounds like 3-(2-Chlorophenyl)isoxazol-5-amine (CAS No. 27025-74-7) requires adherence to strict disposal protocols. This guide provides essential safety and logistical information, outlining the recommended procedures for the proper disposal of this compound.

Key Safety and Disposal Information

The following table summarizes the critical hazard and disposal information for this compound, based on available safety data sheets (SDS). This information is crucial for risk assessment and the implementation of appropriate safety measures.

ParameterInformationSource
GHS Hazard Statements H301: Toxic if swallowed.[1]
GHS Precautionary Statements P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P316: IF SWALLOWED: Get emergency medical help immediately. P405: Store locked up. P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
Handling Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1][3]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[1][2]
Incompatible Materials Strong oxidizing agents.[2]
Spill Response Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal. Do not let product enter drains.[2][3]
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[3]
Environmental Precautions Should not be released into the environment.[2]

Experimental Protocols and Methodologies

Currently, there are no standardized, publicly available experimental protocols for the specific neutralization or chemical degradation of this compound for disposal purposes. The isoxazole ring is known to be susceptible to cleavage under certain conditions, such as photolysis (UV irradiation) or deprotonation at the C3 position, which can lead to ring-opening.[1] However, these are not established disposal methods and would require significant research and validation to be considered safe and effective.

As a halogenated organic compound, this compound should be segregated with other halogenated organic wastes.[4] The generally accepted and recommended method for the disposal of such compounds is high-temperature incineration in a licensed hazardous waste facility.[4] This process ensures the complete destruction of the compound and minimizes environmental impact.

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting. This workflow emphasizes safety, proper handling, and compliance with regulatory requirements.

A Start: this compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves A->B Safety First C Segregate Waste: Collect in a designated, labeled, and sealed container for halogenated organic waste. B->C Handling D Store Securely: Keep in a cool, dry, well-ventilated area. Store locked up. C->D Interim Storage E Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company. D->E Final Disposal F Documentation: Maintain records of disposal in accordance with institutional and regulatory requirements. E->F Record Keeping G End: Proper and Compliant Disposal F->G Completion

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this guide is intended for informational purposes only and should not be substituted for the guidance of a qualified environmental health and safety (EHS) professional and the regulations of your institution and local authorities. Always consult your institution's EHS department for specific disposal protocols.

References

Personal protective equipment for handling 3-(2-Chlorophenyl)isoxazol-5-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-(2-Chlorophenyl)isoxazol-5-amine (CAS No. 27025-74-7) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and may cause skin and eye irritation.[1][2] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Nitrile glovesProvides protection against incidental splashes and contact with the solid compound.
Eye Protection Chemical safety goggles or a face shieldProtects eyes from dust particles and accidental splashes.[3][4]
Respiratory Protection NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95)Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3]
Body Protection Laboratory coatPrevents contamination of personal clothing.

Safe Handling and Operational Plan

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

Experimental Workflow for Handling this compound

prep Preparation - Verify fume hood certification - Don appropriate PPE weigh Weighing - Use an analytical balance inside a fume hood - Handle with care to avoid dust generation prep->weigh Proceed to dissolve Dissolution - Add solvent slowly to the solid - Gently swirl or stir to dissolve weigh->dissolve Proceed to transfer Transfer - Use appropriate glassware - Ensure secondary containment dissolve->transfer Proceed to cleanup Decontamination & Cleanup - Wipe down surfaces with a suitable solvent - Dispose of contaminated materials as hazardous waste transfer->cleanup Complete

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol: Weighing and Dissolving

  • Preparation:

    • Ensure that the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment (e.g., weigh paper, spatula, beaker, solvent).

  • Weighing:

    • Perform all manipulations of the solid compound within a chemical fume hood to control dust.

    • Carefully transfer the desired amount of this compound from the stock container to a tared weigh paper or vessel.

    • Avoid creating dust clouds. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolution:

    • Place the vessel containing the weighed solid into a larger secondary container (e.g., a beaker).

    • Slowly add the desired solvent to the solid.

    • Gently swirl or use a magnetic stirrer to aid dissolution. Avoid splashing.

  • Transfer:

    • Once dissolved, carefully transfer the solution to the reaction vessel using appropriate glassware.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.[1][5]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3][6]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] If eye irritation persists, get medical advice/attention.[3][6]

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Store locked up.[1][3][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

  • Do not let the product enter drains.[6]

  • Contaminated packaging should be treated as the product itself.

Logical Relationship for Emergency Response

cluster_exposure Exposure Event cluster_action Immediate Action cluster_followup Follow-up Ingestion Ingestion Call_Poison_Center Call Poison Center / Doctor Ingestion->Call_Poison_Center Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_with_Water Wash with Soap & Water Skin_Contact->Wash_with_Water Eye_Contact Eye Contact Rinse_Eyes Rinse Eyes Cautiously Eye_Contact->Rinse_Eyes Medical_Attention Seek Medical Attention if Symptoms Persist Move_to_Fresh_Air->Medical_Attention Remove_Contaminated_Clothing Remove & Wash Contaminated Clothing Wash_with_Water->Remove_Contaminated_Clothing Rinse_Eyes->Medical_Attention Remove_Contaminated_Clothing->Medical_Attention

Caption: Emergency response flowchart for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)isoxazol-5-amine
Reactant of Route 2
3-(2-Chlorophenyl)isoxazol-5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.